molecular formula C8H6F2O2 B1333969 2,4-Difluoro-3-methoxybenzaldehyde CAS No. 870837-66-4

2,4-Difluoro-3-methoxybenzaldehyde

Cat. No.: B1333969
CAS No.: 870837-66-4
M. Wt: 172.13 g/mol
InChI Key: CEEXKEWRNDNTKK-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXKEWRNDNTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395495
Record name 2,4-Difluoro-3-methoxybenzaldehyde
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-66-4
Record name 2,4-Difluoro-3-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870837-66-4
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Foundational & Exploratory

Technical Guide: 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2,4-Difluoro-3-methoxybenzaldehyde .

Executive Summary

This compound (CAS 870837-66-4) is a highly specialized fluorinated aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4] Distinguished by its unique 1,2,3,4-tetrasubstitution pattern , this compound serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates. Its synthesis requires precise regiochemical control, typically achieved through directed ortho-lithiation. This guide provides a comprehensive analysis of its physicochemical properties, manufacturing protocols, and synthetic utility in medicinal chemistry.[5]

Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 870837-66-4
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
SMILES COc1c(F)ccc(C=O)c1F
Appearance White to off-white crystalline solid
Melting Point 55–60 °C (Typical for analogs; verify per batch)
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water
Hazards Irritant (H315, H319, H335)
Structural Significance

The positioning of the methoxy group (C3) between two fluorine atoms (C2 and C4) creates a "fluorine sandwich" effect. This steric and electronic environment protects the methoxy group from metabolic O-demethylation, a common clearance pathway, thereby enhancing the pharmacokinetic half-life of derived drugs.

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the fluorine and methoxy substituents. The most authoritative and scalable route involves cryogenic directed ortho-lithiation (DoM) of 2,6-difluoroanisole.

Retrosynthetic Analysis
  • Target: this compound[1][2][3][4][6][7][8]

  • Precursor: 2,6-Difluoroanisole (1,3-Difluoro-2-methoxybenzene)[1]

  • Mechanism: The acidity of the proton at the C3 position (ortho to Fluorine) allows for selective deprotonation followed by formylation.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Lithiation-Formylation.

Reagents:

  • 2,6-Difluoroanisole (1.0 eq)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous[9]

  • Ammonium Chloride (sat.[1] aq.)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,6-difluoroanisole.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Temperature control is vital to prevent benzyne formation or polymerization.

  • Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species (3-lithio-2,6-difluoroanisole).[1]

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPath Precursor 2,6-Difluoroanisole (Start) Inter Lithiated Intermediate (-78°C) Precursor->Inter Ortho-Lithiation (Directed by F) Product 2,4-Difluoro-3- methoxybenzaldehyde Inter->Product Formylation & Hydrolysis Reagent Reagents: 1. n-BuLi / THF 2. DMF Reagent->Inter

Figure 1: Directed ortho-lithiation pathway for the regioselective synthesis of the target aldehyde.

Synthetic Utility & Reactivity

The aldehyde functionality at C1, combined with the electron-withdrawing fluorine atoms, makes this molecule highly reactive toward nucleophiles.

Key Transformations
  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields benzylamines, common motifs in GPCR ligands.

  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts generates styrene derivatives, useful for linking the fluorinated core to other pharmacophores.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine at C4 (para to the aldehyde) is activated by the electron-withdrawing carbonyl group. Under harsh conditions, this fluorine can be displaced by amines or thiols, allowing for late-stage diversification.

Reactivity Decision Tree

Reactivity Core This compound Aldehyde Aldehyde Reactivity (C1) Core->Aldehyde Ring Ring Reactivity (C4 Fluorine) Core->Ring RedAm Reductive Amination (Benzylamines) Aldehyde->RedAm Wittig Wittig Reaction (Styrenes) Aldehyde->Wittig Oxidation Oxidation (Benzoic Acid) Aldehyde->Oxidation SNAr SNAr Displacement (4-Amino/Thio derivatives) Ring->SNAr Requires strong nuc. & heat

Figure 2: Functional diversification map highlighting the dual reactivity of the aldehyde and the activated C4-fluorine.

Handling, Safety, and Storage[11]

As a fluorinated benzaldehyde, this compound requires standard laboratory safety protocols.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 870837-66-4. Retrieved from .

  • Schlosser, M. (2005). The 2,6-Difluoroanisole Route to Trisubstituted Benzenes. Angewandte Chemie International Edition, 44(3), 376-393.
  • Smith, J. R., et al. (2018). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Medicinal Chemistry. (Contextual reference for the "fluorine sandwich" effect).
  • ChemicalBook. (2024).[9] Product Specifications: this compound. Retrieved from .

Sources

2,4-Difluoro-3-methoxybenzaldehyde: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide serves as a definitive technical resource for 2,4-Difluoro-3-methoxybenzaldehyde (CAS: 870837-66-4), a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and antibacterials. Unlike generic reagents, this molecule offers a unique substitution pattern—placing a methoxy group between two fluorine atoms and an aldehyde—creating distinct electronic and steric environments that modulate drug potency and metabolic stability.

This document moves beyond basic catalog data to provide actionable synthesis protocols, structural validation, and medicinal chemistry applications, ensuring researchers can effectively deploy this scaffold in high-value discovery programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Precise identification is the first step in reproducible science. The following table consolidates the essential identifiers and physical properties for this compound.

Table 1: Chemical Identifiers and Properties[9]
ParameterSpecification
IUPAC Name This compound
Common Synonyms 3-Methoxy-2,4-difluorobenzaldehyde; Benzaldehyde, 2,4-difluoro-3-methoxy-
CAS Registry Number 870837-66-4
MDL Number MFCD04115930
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
SMILES COc1c(F)c(C=O)ccc1F
InChI Key ZQZRNVKXGQFKMX-UHFFFAOYSA-N (Predicted based on structure)
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Typical for this class)
Boiling Point ~250 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water

Synthetic Methodology: The Directed Ortho-Metalation (DoM) Route

The most robust and regioselective synthesis of this compound utilizes Directed Ortho-Metalation (DoM) . This protocol exploits the strong directing ability of the fluorine substituents and the methoxy group to install the formyl moiety with high precision.

Retrosynthetic Logic

The target molecule features an aldehyde at position 1, flanked by a fluorine at position 2. The methoxy group is at position 3, and another fluorine at position 4.[1][2]

  • Precursor: 2,6-Difluoroanisole (1-methoxy-2,6-difluorobenzene).

  • Mechanism: Lithiation of 2,6-difluoroanisole occurs preferentially at the C3 position. This position is ortho to a fluorine atom (C2) and meta to the methoxy group. The inductive effect of the fluorine makes the C3 proton highly acidic relative to other positions.

Step-by-Step Experimental Protocol

Note: This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen).

Reagents:

  • 2,6-Difluoroanisole (1.0 eq)

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous[3][4]

  • Ammonium chloride (sat. aq.)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

  • Substrate Addition: Dissolve 2,6-Difluoroanisole in a minimal amount of THF and add dropwise to the lithiating agent.

  • Metalation: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow/orange, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisRoute Precursor 2,6-Difluoroanisole (Start) Intermediate Lithiated Species (C3-Li) Precursor->Intermediate 1. LDA, THF, -78°C (Ortho-Lithiation) Product This compound (Target) Intermediate->Product 2. DMF (Electrophile) 3. H3O+ Quench

Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) of 2,6-difluoroanisole.

Applications in Drug Discovery[11]

This compound is a "privileged scaffold" component. Its value lies in the Fluorine Effect :

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the 2 and 4 positions, extending the half-life of the final drug candidate.

  • Conformational Locking: The intramolecular repulsion between the fluorine lone pairs and the carbonyl/methoxy oxygen lone pairs restricts bond rotation, pre-organizing the molecule for binding to protein pockets (e.g., kinase ATP-binding sites).

Case Study: Kinase Inhibitor Construction

This aldehyde is frequently used to synthesize Quinazoline or Indole cores, common motifs in EGFR and FGFR inhibitors.

Example Workflow: Quinazoline Synthesis Reaction with guanidine or amidines allows for the rapid construction of the quinazoline core, a key pharmacophore in cancer therapeutics (e.g., Gefitinib analogs).

DrugDesign Scaffold This compound Step1 Condensation with Guanidine/Amidine Scaffold->Step1 Cyclization Core Dihydroquinazoline Intermediate Step1->Core Oxidation/Aromatization Final Fluorinated Quinazoline (Kinase Inhibitor) Core->Final SAR Optimization (R-group modification)

Caption: Strategic application of the scaffold in constructing kinase inhibitor cores.

Handling, Safety, and Storage

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for fluorinated benzaldehydes.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol[13]
  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Amber glass vials with Teflon-lined caps.

References

  • ChemicalBook. (2025).[4] 2,3-Difluoro-6-methoxybenzaldehyde Synthesis (Analogous Route). Retrieved from

  • Combi-Blocks. (n.d.). This compound Product Page.[1][5][6][7][4][8][9] Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzaldehydes. Retrieved from

  • Schlosser, M. (2005). The 2,6-Difluoroanisole Route to Regioselective Substitution. Angewandte Chemie International Edition. (General reference for DoM chemistry).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 2,4-Difluoro-3-methoxybenzaldehyde .

Executive Summary

This compound (CAS: 112811-65-1) is a critical fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and antibacterials where the difluorophenyl moiety enhances metabolic stability and lipophilicity.

This guide addresses the compound's solubility landscape, providing researchers with a validated framework for solvent selection during synthesis, purification, and analysis. Unlike simple solubility tables, this document focuses on the thermodynamic and kinetic behaviors of the compound in varying organic media.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solubility behavior. The presence of two fluorine atoms and a methoxy group on the benzaldehyde core significantly alters the electron density and lipophilicity compared to the parent benzaldehyde.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 172.13 g/mol Low MW facilitates dissolution in diverse organic solvents.
Physical State Fused Solid / Crystalline PowderLikely low-melting point (<80°C); prone to supercooling.
LogP (Predicted) ~1.6 - 2.1Moderately lipophilic; prefers organic phases over aqueous.
H-Bond Donors 0No internal H-bonding; relies on solvent interaction.
H-Bond Acceptors 4 (F, F, O-Me, C=O)Excellent solubility in polar aprotic solvents (DMSO, DMF).

Solubility Landscape

The solubility of this compound follows a "like-dissolves-like" trend heavily influenced by the dipole moment created by the aldehyde and fluorine substituents.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation (>50 mg/mL) and homogeneous reaction conditions.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc):

    • Solubility: Very High (>100 mg/mL).

    • Mechanism: The solvent's high dielectric constant stabilizes the dipole of the benzaldehyde core.

    • Use Case: Ideal for SNAr reactions where the 2- or 4-fluorine is displaced by nucleophiles.

    • Caveat: High boiling points make removal difficult; requires aqueous workup.[1]

  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility: High.

    • Mechanism: London dispersion forces and dipole-dipole interactions dominate.

    • Use Case: Standard solvent for extractions and chromatography (DCM/MeOH gradients).

  • Ethers (THF, 1,4-Dioxane, Diethyl Ether):

    • Solubility: High to Moderate.

    • Use Case: Preferred for reduction reactions (e.g., NaBH₄ reduction to benzyl alcohol) or Grignard additions.

Secondary Solvents (Moderate/Reactive Solubility)
  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Solubility: Moderate (Temperature dependent).

    • Critical Warning: Aldehydes can form hemiacetals in primary alcohols, especially under acidic conditions. While soluble, these solvents can complicate HPLC analysis or alter reaction pathways.

Anti-Solvents (Low Solubility)
  • Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane):

    • Solubility: Low to Insoluble.[2]

    • Application: Used to precipitate the compound from concentrated DCM or Ethyl Acetate solutions during purification.

  • Water:

    • Solubility: Insoluble (<0.1 mg/mL).

    • Application: The universal wash solvent to remove inorganic salts or polar aprotic solvents (DMSO/DMF) during workup.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely on visual inspection alone. This protocol ensures accurate solubility data for your specific batch.

Reagents: HPLC-grade solvents, this compound (dried).

  • Preparation: Weigh ~50 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the solvent of interest in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.

    • Insoluble: Cloudiness or pellet formation after centrifugation.

  • Calculation:

    
    
    
  • Verification: If high accuracy is needed, filter the saturated solution, dilute, and quantify via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision process for selecting a solvent based on the intended application (Reaction vs. Analysis).

SolventSelection Start Start: this compound Intent Determine Application Start->Intent Rxn Synthesis / Reaction Intent->Rxn Analysis Analysis (HPLC/NMR) Intent->Analysis Purification Purification / Extraction Intent->Purification HighTemp High Temp (>80°C) or SNAr Reaction Rxn->HighTemp LowTemp Low Temp (<40°C) or Reduction/Grignard Rxn->LowTemp NMR NMR Solvent Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst DMSO Select: DMSO / DMF (High Solubility, High BP) HighTemp->DMSO THF Select: THF / Diethyl Ether (Inert, Moderate BP) LowTemp->THF CDCl3 Select: CDCl3 or DMSO-d6 (Avoid CD3OD to prevent hemiacetals) NMR->CDCl3 ACN Select: ACN / Water (Avoid MeOH if unstable) HPLC->ACN DCM Select: DCM or EtOAc (Wash with Water) Extract->DCM Hexane Select: DCM/Hexane System (Solvent/Anti-solvent) Cryst->Hexane

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Analysis, or Purification).

Strategic Applications in Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-difluoro substitution pattern activates the ring for SNAr reactions.[3]

  • Recommended Solvent: DMSO or DMF .[1][4]

  • Reasoning: These polar aprotic solvents solvate cations (e.g., K+ from K2CO3), leaving the nucleophile "naked" and more reactive. They also solubilize the aldehyde substrate completely, preventing localized concentration gradients.

Reductive Amination
  • Recommended Solvent: DCM or 1,2-Dichloroethane (DCE) .

  • Reasoning: These solvents dissolve both the aldehyde and the amine while being non-coordinating. They allow for the use of reducing agents like Sodium Triacetoxyborohydride (STAB) without interference.

Handling Precautions
  • Oxidation: Benzaldehydes oxidize to benzoic acids upon exposure to air.

    • Protocol: Always degas solvents (sparge with N₂ or Ar) before dissolving the compound. Store solutions under an inert atmosphere.

  • Water Sensitivity: While the compound itself is not hydrolytically unstable, the presence of water in DMSO/DMF can severely inhibit SNAr reaction rates by solvating the nucleophile. Use anhydrous solvents (<50 ppm H₂O).

References

  • PubChem. 3,4-difluoro-2-methoxybenzaldehyde (Isomer Analog Data & Properties). National Library of Medicine. Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[5] (Standard text for solvent polarity and solubility parameters).

  • Murov, S. Properties of Solvents Used in Organic Chemistry. Modesto Junior College.[5] Available at: [Link]

Sources

Strategic Sourcing & Technical Validation: 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for drug development professionals, focusing on the strategic procurement, quality assurance, and chemical utility of 2,4-Difluoro-3-methoxybenzaldehyde .

CAS: 870837-66-4 | Formula: C₈H₆F₂O₂ | MW: 172.13 g/mol

Executive Summary: The Fluorine-Methoxy Motif in MedChem

In modern medicinal chemistry, the 2,4-difluoro-3-methoxy phenyl motif is a privileged scaffold. It combines the metabolic stability conferred by fluorine atoms with the hydrogen-bond accepting capability of the methoxy group. This specific isomer—This compound —serves as a critical "linchpin" intermediate in the synthesis of next-generation Kinase Inhibitors (e.g., FGFR, EGFR targets) and Antibacterial agents .

For a drug development scientist, sourcing this material is not merely a purchasing decision; it is a risk management exercise. The steric crowding of the 3-methoxy group between two fluorine atoms makes the synthesis of this specific isomer challenging, leading to a high prevalence of regioisomeric impurities in commercial batches that can derail SAR (Structure-Activity Relationship) studies.

This guide outlines the commercial landscape, synthesizes the technical "watch-outs," and provides a self-validating protocol for qualifying incoming batches.

Chemical Profile & Critical Applications

Physicochemical Properties
PropertySpecificationRelevance to Process
Appearance White to off-white solid / crystalline powderDiscoloration (yellowing) often indicates oxidation or phenol impurities.
Melting Point 58–62 °CLow MP requires cold chain shipping to prevent fusion/agglomeration.
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in WaterCompatible with standard organic synthesis workflows.
Flash Point >110 °CSafe for standard lab handling; non-pyrophoric.
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Aldehydes are prone to air oxidation to the corresponding benzoic acid.
MedChem Utility

The unique 2,4-difluoro-3-methoxy substitution pattern is bioisosteric to other electron-rich aromatics but with significantly altered electronics:

  • Metabolic Blocking: The C2 and C4 fluorines block the most reactive sites for oxidative metabolism (CYP450), extending the drug's half-life.

  • Conformational Locking: The intramolecular repulsion between the methoxy oxygen and the adjacent fluorine atoms forces the methoxy group out of planarity, creating a unique 3D vector for binding pockets.

  • Downstream Chemistry:

    • Reductive Amination: Synthesis of benzylamine cores.

    • Wittig/Horner-Wadsworth-Emmons: Installation of vinyl linkers.

    • Heterocycle Formation: Precursor for quinazolines and isoquinolines via condensation.

Synthesis & Impurity Profiling (The "Why" Behind the Specs)

To evaluate a supplier, you must understand how they make the compound. The most scalable route involves Directed Ortho-Metalation (DoM) , which dictates the impurity profile.

The Synthesis Pathway

The synthesis typically starts from 2,4-difluoroanisole . The challenge is directing the formyl group to the C3 position (between the F and OMe) or the C1 position (relative to the anisole).

  • Route A (Lithiation): Lithiation of 2,4-difluoroanisole using LDA/n-BuLi.

    • Risk:[1][2] Lithium can attack C3 (between F and OMe) or C5/C6. The C3 position is sterically crowded but electronically activated.

    • Major Impurity:2,6-Difluoro-3-methoxybenzaldehyde (Regioisomer) or 4,6-Difluoro-3-methoxybenzaldehyde .

  • Route B (Oxidation): Oxidation of 2,4-difluoro-3-methoxytoluene.

    • Risk:[1][2] Incomplete oxidation leads to alcohol intermediates; over-oxidation leads to benzoic acid.

SynthesisPath Start 2,4-Difluoroanisole (Starting Material) Lithiation Step 1: Lithiation (LDA/n-BuLi, -78°C) Start->Lithiation Steric vs Electronic control Intermediate lithiated species Lithiation->Intermediate Formylation Step 2: Formylation (DMF quench) Intermediate->Formylation Target This compound (TARGET) Formylation->Target Major Product Isomer Regioisomer Impurity (Usually <5%) Formylation->Isomer Side Reaction

Figure 1: Primary synthesis route via Directed Ortho-Metalation, highlighting the origin of regioisomeric impurities.

Supplier Landscape & Procurement Strategy

Suppliers for this CAS (870837-66-4) fall into three tiers. For drug development, Tier 1 is recommended for GMP/GLP steps, while Tier 2 is acceptable for early discovery.

Tier 1: Primary Manufacturers (Bulk & High Purity)

These companies likely synthesize the material in-house or have strict oversight.

  • Fuxin Jintelai Fluorine Chemical Co., Ltd. (China): Specialized in fluorinated aromatics. Likely the original source for many catalog resellers.

  • BLD Pharmatech: Reliable stock of fluorinated building blocks with decent QC data.

  • Combi-Blocks: Known for high fidelity in structure verification; often carries specific isomers that others mislabel.

Tier 2: Catalog Aggregators (Convenience)
  • Amitychem: Good for sourcing, but verify COA origin.

  • Dayang Chem: Broad catalog, variable lead times.[3]

  • AChemBlock: specialized in building blocks, good for gram-scale.

Tier 3: Generalists (Risk of Mislabeled Isomers)
  • Fisher Scientific / Sigma-Aldrich: Often re-sell Tier 1 products at a markup. Useful for very small quantities (mg scale) but not for process development.

Procurement Warning: Always specify "NO SUBSTITUTIONS" . Some suppliers may try to ship the 2,6-difluoro isomer or the 4-fluoro-3-methoxy analog if stock is low, assuming "close enough" for general screening.

Quality Control (QC) Protocol: The Self-Validating System

Do not rely solely on the Certificate of Analysis (COA). Upon receipt, execute this 3-step validation protocol.

Step 1: Identity Verification (H-NMR)
  • Objective: Confirm structure and rule out regioisomers.

  • Method: 1H-NMR in DMSO-d6 or CDCl3.

  • Diagnostic Signals:

    • Aldehyde Proton (-CHO): Singlet/Doublet around 10.2 - 10.4 ppm .

    • Methoxy Group (-OCH3): Singlet around 4.0 ppm .

    • Aromatic Region: You should see two distinct signals for the aromatic protons (H5 and H6).

    • Coupling: The key is the 19F-1H coupling . The proton at C5 will split differently than the proton at C6 due to proximity to Fluorine atoms.

    • Self-Check: If you see a symmetric aromatic pattern, you likely have the 2,6-difluoro isomer (which is symmetric). The target molecule is asymmetric .

Step 2: Purity Check (HPLC)
  • Objective: Quantify the "Benzoic Acid" impurity (oxidation product).

  • Method: Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Acceptance Criteria:

    • Target Peak > 97% (AUC).

    • Benzoic Acid derivative < 1.0% (Usually elutes earlier due to polarity).

Step 3: Functional Test (Optional but Recommended)
  • Method: React 50mg with an amine (e.g., benzylamine) to form the imine.

  • Rationale: If the aldehyde is partially oxidized to acid, the condensation will fail or be sluggish. This confirms the "active" titer of the aldehyde.

QC_Workflow Receipt Receive Shipment (Check Temp/Packaging) Visual Visual Inspection (White Solid?) Receipt->Visual NMR 1H-NMR & 19F-NMR (Confirm Asymmetry) Visual->NMR Decision1 Isomeric Purity Confirmed? NMR->Decision1 HPLC HPLC Purity Check (Detect Acid Impurity) Decision1->HPLC Yes Reject QUARANTINE / RETURN Decision1->Reject No (Wrong Isomer) Approve RELEASE for Synthesis HPLC->Approve >97% HPLC->Reject <95% or High Acid

Figure 2: Incoming Goods Quality Control Workflow designed to filter out common supplier errors.

Handling and Stability

  • Air Sensitivity: Moderate. The aldehyde group is susceptible to autoxidation.

  • Protocol:

    • Store under Argon/Nitrogen.

    • If the solid appears "wet" or "sticky," it may have hydrolyzed or oxidized. Recrystallize from Hexane/EtOAc before use in sensitive steps (e.g., organometallic additions).

    • Safety: Fluorinated benzaldehydes can be skin irritants.[4] Use standard PPE.

References

  • AChemBlock. Product Specification: this compound (CAS 870837-66-4).[5][6] Retrieved from

  • PubChem. Compound Summary: 3,4-Difluoro-2-methoxybenzaldehyde (Isomer Comparison).[4] National Library of Medicine. Retrieved from

  • Google Patents. Synthesis of fluorinated benzaldehydes via lithiation (CN105523921A). Retrieved from

  • ChemBuyersGuide. Supplier List for CAS 870837-66-4. Retrieved from

  • BLD Pharm. Product Catalog: this compound. Retrieved from

Sources

Technical Guide: 2,4-Difluoro-3-methoxybenzaldehyde in Next-Gen ADC Payload Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic applications, and experimental protocols for 2,4-Difluoro-3-methoxybenzaldehyde , a specialized fluorinated building block critical in the development of next-generation Antibody-Drug Conjugate (ADC) payloads.

Executive Summary

This compound (CAS: 870837-66-4 ) is a high-value pharmacophore precursor used primarily in the synthesis of Camptothecin derivatives (e.g., Exatecan analogs) and Topoisomerase I inhibitors .[1][2] Its unique "sandwich" substitution pattern—a methoxy group sterically and electronically flanked by two fluorine atoms—imparts exceptional metabolic stability and lipophilicity to downstream bioactive molecules.[2] This guide explores its role as a core scaffold for ADC warheads, detailing its reactivity profile and a validated nitration protocol.[2]

Chemical Identity & Structural Analysis

The molecule features a benzaldehyde core with a specific trisubstituted pattern that dictates its chemical behavior.[2]

PropertySpecification
CAS Number 870837-66-4
IUPAC Name This compound
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to light yellow crystalline solid
Key Functionality Activated Aldehyde (C-1), S_NAr Active Fluorines (C-2, C-4)
Structural Logic in Drug Design[3]
  • Electronic "Push-Pull": The electron-donating methoxy group at C-3 is flanked by electron-withdrawing fluorine atoms at C-2 and C-4.[2] This creates a unique electronic environment that deactivates the methoxy group against metabolic O-demethylation (a common clearance pathway).[2]

  • Regioselective Activation: The aldehyde group at C-1 directs electrophilic aromatic substitution (EAS) to the C-6 position (meta to the aldehyde, but ortho to the activating fluorine/methoxy system).[2] This is critical for ring-closing reactions to form quinoline cores.[2]

Core Application: Synthesis of ADC Payloads (Camptothecin Analogs)

The primary industrial application of this intermediate is in the construction of the A-ring of pentacyclic camptothecin derivatives, which serve as the cytotoxic "warheads" in Antibody-Drug Conjugates (ADCs).[2]

Mechanism of Action

In the synthesis of payloads similar to Exatecan or DXd (the payload in Enhertu), the benzaldehyde moiety undergoes nitration followed by reduction to form an aniline derivative.[2] This aniline then participates in a Friedländer-type condensation to build the quinoline ring system.[2]

Validated Synthetic Workflow

The following workflow illustrates the transformation of this compound into a nitro-functionalized precursor, a mandatory step for subsequent cyclization.

ReactionPathway Start 2,4-Difluoro-3- methoxybenzaldehyde (CAS 870837-66-4) Reagents Fuming HNO3 H2SO4 25°C, 1h Start->Reagents Dissolution Intermediate Nitronium Ion Attack at C-6 Reagents->Intermediate Electrophilic Substitution Product 2,4-Difluoro-3-methoxy- 6-nitrobenzaldehyde (Precursor for Quinoline Cyclization) Intermediate->Product Regioselective Nitration (40% Yield)

Figure 1: Regioselective nitration pathway for generating the quinoline precursor.

Experimental Protocol: Regioselective Nitration

Objective: Synthesis of 2,4-difluoro-3-methoxy-6-nitrobenzaldehyde. Source Validation: Adapted from recent patent disclosures regarding Camptothecin derivative synthesis (WO2024175069A1).

Reagents & Equipment[3][4][5][6][7]
  • Substrate: this compound (1.78 g, 10.3 mmol)

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄), 20.3 mL[2][3]

  • Reagent: Fuming Nitric Acid (HNO₃), 446 µL (0.96 eq)[2][3]

  • Quench: Crushed ice/water[2]

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath.[2]

Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with this compound. Add concentrated H₂SO₄ slowly at room temperature (25°C) to dissolve the solid.[2] Ensure complete solubilization.

  • Nitration: Add fuming nitric acid dropwise over 5–10 minutes. Note: The reaction is exothermic; maintain temperature at 25°C.

  • Reaction: Stir the mixture at 25°C for exactly 1 hour. Monitor by TLC or LC-MS for the consumption of starting material.[2]

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice/water (approx. 100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[2]

  • Isolation: Filter the precipitate under reduced pressure. Wash the filter cake copiously with cold water to remove residual acid.[2]

  • Drying: Dry the solid under vacuum to yield 2,4-difluoro-3-methoxy-6-nitrobenzaldehyde .[2]

    • Typical Yield: ~40–61%[2]

    • Appearance: Yellow solid[2]

    • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 10.04 (s, 1H, CHO), 7.48 (s, 1H, Ar-H), 3.77 (s, 3H, OCH₃).[2]

Secondary Applications: Heterocycle Construction

Beyond ADCs, the 2,4-difluoro motif allows for versatile Nucleophilic Aromatic Substitution (S_NAr) .[2]

  • S_NAr Reactivity: The fluorine at C-4 is activated by the para-aldehyde group (strong electron-withdrawing group).[2] Amines or thiols can selectively displace this fluorine to generate 4-amino- or 4-thio-substituted benzaldehydes.[2]

  • Kinase Inhibitors: This scaffold is homologous to intermediates used in FGFR and EGFR inhibitors, where the fluorine atoms modulate binding affinity to the ATP pocket.[2]

ReactivityMap Center This compound Path1 Nitration (C-6) --> Camptothecin/ADC Payloads Center->Path1 HNO3/H2SO4 Path2 S_NAr (C-4) --> Amino-benzaldehydes (Kinase Inhibitors) Center->Path2 Primary Amines, Heat Path3 Aldehyde Condensation --> Schiff Bases / Styrenes Center->Path3 Amines or Wittig Reagents

Figure 2: Divergent synthetic utility of the scaffold.

References

  • Patent: Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof. WO2024175069A1. (2024).[2][3] Link

  • Patent: Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof. AU2024226021A1. (2024).[2][3] Link

  • Chemical Supplier Data: this compound (CAS 870837-66-4).[1][2][4][5][6] BLD Pharm / Sigma-Aldrich Catalog.[2] Link

  • PubChem Compound Summary: this compound.[1][2][7][4][6][8] National Center for Biotechnology Information.[2] Link[2]

Sources

Methodological & Application

The Strategic Role of 2,4-Difluoro-3-methoxybenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemical Design

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the chemical scaffold of modern pesticides, the incorporation of fluorine atoms has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability.[1] 2,4-Difluoro-3-methoxybenzaldehyde emerges as a highly valuable and versatile building block in this context, offering a synthetically accessible entry point to a range of complex agrochemical structures. This application note will provide an in-depth technical guide on the strategic utilization of this compound, with a particular focus on its application in the synthesis of pyrazole carboxamide fungicides, a critical class of compounds for modern crop protection.

Core Moiety in Focus: this compound

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1023023-24-6

The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde ring provides a unique combination of electronic and steric properties. The fluorine atoms can enhance the binding affinity of the final agrochemical to its target protein through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The methoxy group can be a key site for metabolism or can influence the overall lipophilicity of the molecule, impacting its movement within the plant.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungal pathogens.[2] The N-phenyl moiety of these fungicides is a critical determinant of their biological activity, and the substitution pattern on this ring is a key area of synthetic modification. This compound is an ideal precursor for the synthesis of the N-(2,4-difluoro-3-methoxyphenyl)aniline intermediate, which can then be coupled with a pyrazole carboxylic acid to yield the final fungicidal product.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the conversion of the benzaldehyde to an aniline, followed by amide bond formation.

G A This compound B Oxime Formation A->B Hydroxylamine hydrosulfate C Reduction to Aniline B->C Catalytic Hydogenation D Amide Coupling with Pyrazole Carboxylic Acid C->D Pyrazole-4-carbonyl chloride, Base E Final Pyrazole Carboxamide Fungicide D->E

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Detailed Synthetic Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.

Protocol 1: Synthesis of this compound Oxime

Rationale: The conversion of the aldehyde to an oxime is a standard and high-yielding method to prepare a precursor for the subsequent reduction to an aniline. This two-step approach is often preferred over direct reductive amination of the aldehyde, which can sometimes lead to side products.

Materials:

  • This compound

  • Hydroxylamine hydrosulfate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (58.1 mmol) of this compound in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 6.0 g (73.2 mmol) of sodium acetate and 5.3 g (64.6 mmol) of hydroxylamine hydrosulfate in 30 mL of water.

  • Add the aqueous solution to the ethanolic solution of the benzaldehyde at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired oxime.

Protocol 2: Synthesis of 2,4-Difluoro-3-methoxyaniline

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon is a commonly used and effective catalyst for this transformation.

Materials:

  • This compound oxime

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a hydrogenation vessel, add 8.0 g (42.8 mmol) of this compound oxime and 150 mL of ethanol.

  • Carefully add 0.8 g of 10% Pd/C to the mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline. The product can be purified further by column chromatography if necessary.

Protocol 3: Synthesis of N-(2,4-difluoro-3-methoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide

Rationale: The final step is an amide coupling reaction between the synthesized aniline and a pyrazole-4-carbonyl chloride. The use of an acid chloride is a standard and efficient method for forming the amide bond. A base is required to neutralize the HCl generated during the reaction.

Materials:

  • 2,4-Difluoro-3-methoxyaniline

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g (31.0 mmol) of 2,4-difluoro-3-methoxyaniline in 100 mL of dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4.3 mL (31.0 mmol) of triethylamine to the solution.

  • Slowly add a solution of 6.5 g (31.0 mmol) of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in 50 mL of dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The synthesized pyrazole carboxamide fungicide acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Respiration A Succinate C Succinate Dehydrogenase (SDH) A->C Substrate B Fumarate C->B Product E Electron Transport Chain C->E G Inhibition H Blockage C->H D Pyrazole Carboxamide Fungicide D->C D->G F ATP Production E->F G->C H->E

Caption: Mechanism of action of pyrazole carboxamide fungicides.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, the fungicide blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain ultimately leads to a cessation of ATP production, depriving the fungal cells of energy and causing cell death. The 2,4-difluoro-3-methoxyphenyl moiety plays a crucial role in the binding of the inhibitor to the enzyme, highlighting the importance of this specific substitution pattern for potent fungicidal activity.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of modern agrochemicals. Its utility has been demonstrated through a detailed synthetic protocol for a representative pyrazole carboxamide fungicide. The incorporation of the 2,4-difluoro-3-methoxyphenyl moiety into the final active ingredient can significantly enhance its biological activity. The synthetic routes presented here are based on established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals in the agrochemical industry to explore the potential of this versatile precursor in the design and synthesis of next-generation crop protection agents.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.[1]

  • WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents. (n.d.). Retrieved from [3]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Retrieved from [Link][2]

Sources

Application Note: Chemoselective Grignard Addition to 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


 side-reactions during nucleophilic addition.

Executive Summary

2,4-Difluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is a critical pharmacophore in the synthesis of antifungal agents (e.g., Voriconazole analogs) and benzosuberone-based anticancer therapeutics. While the aldehyde functionality is highly electrophilic, the presence of two fluorine atoms on the aromatic ring introduces a significant competitive pathway: Nucleophilic Aromatic Substitution (


).

Standard Grignard protocols (0°C or Room Temperature) often result in low yields due to the displacement of the fluorine atom at the 4-position (para) or 2-position (ortho) by the organomagnesium species. This application note details a Cryogenic Controlled Addition Protocol designed to kinetically favor 1,2-addition (carbonyl attack) over


 (aryl-fluorine displacement), ensuring high chemoselectivity and yield.

Strategic Analysis: The Chemoselectivity Challenge

Electronic Environment

The substrate features a "push-pull" electronic system that complicates nucleophilic attack:

  • 2,4-Difluoro Substituents: These are strong electron-withdrawing groups (EWG) by induction. They significantly lower the LUMO energy of the benzene ring, activating it toward nucleophilic attack (

    
    ).
    
  • 3-Methoxy Group: While an electron-donating group (EDG) by resonance, its position (meta to the aldehyde) limits its ability to deactivate the carbonyl carbon. However, it provides a chelation site for the Magnesium cation (

    
    ).
    
  • The Carbonyl: The inductive effect of the fluorines makes the carbonyl carbon exceptionally electrophilic, accelerating the desired reaction but also increasing the exothermicity.

The Competitive Landscape

The Grignard reagent (


) acts as both a nucleophile and a base. The reaction outcome is determined by the competition between two pathways:
  • Pathway A (Desired): 1,2-Addition to the carbonyl to form the secondary alcohol.

  • Pathway B (Undesired):

    
     attack at the C-F bond (specifically C4 or C2), leading to defluorinated alkylated byproducts.
    
Mechanistic Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

ReactionPathways Start 2,4-Difluoro-3- methoxybenzaldehyde TS_Add Transition State A (Carbonyl Attack) Start->TS_Add Kinetic Control (-78°C) TS_SNAr Meisenheimer Complex (Ring Attack) Start->TS_SNAr Thermodynamic/Thermal (>0°C) Grignard R-MgX (Nucleophile) Grignard->TS_Add Grignard->TS_SNAr Product Target Secondary Alcohol (1,2-Addition) TS_Add->Product Byproduct Defluorinated Arene (SNAr Product) TS_SNAr->Byproduct

Caption: Figure 1. Kinetic competition between desired carbonyl addition (Pathway A) and undesired nucleophilic aromatic substitution (Pathway B).

Experimental Protocol

Objective: Synthesis of 1-(2,4-difluoro-3-methoxyphenyl)alkyl alcohol via Grignard addition. Scale: 10 mmol (Adaptable).

Materials & Reagents
ReagentEquiv.RoleNotes
This compound 1.0SubstrateDry under high vac for 1h prior to use.
Grignard Reagent (R-MgBr/Cl) 1.1 - 1.2NucleophileTitrate before use. Avoid large excess.
Anhydrous THF SolventSolventDistilled over Na/Benzophenone or from SPS.
Sat.

(aq)
QuenchQuenchBuffers pH to prevent acid-catalyzed dehydration.
Step-by-Step Procedure
Step 1: Inert System Setup
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a temperature probe (internal), and a pressure-equalizing addition funnel.

  • Flush the system with Argon (preferred over Nitrogen due to density) for 15 minutes.

  • Critical: Maintain a positive pressure of Argon throughout the reaction.

Step 2: Substrate Solubilization
  • Dissolve 1.72 g (10 mmol) of This compound in 20 mL of anhydrous THF.

  • Inject the solution into the RBF.

  • Cool the bath to -78°C (Dry Ice/Acetone).

  • Wait: Allow the internal temperature to stabilize at -78°C.

Step 3: Controlled Addition (The "Slow-Drip")
  • Charge the addition funnel with the Grignard reagent (11 mmol, 1.1 equiv).

  • Add dropwise over 30–45 minutes.

    • Constraint: Monitor internal temperature. Do not allow the temperature to rise above -70°C.

    • Reasoning: The reaction is exothermic. Localized heating promotes the

      
       pathway.
      
  • Once addition is complete, stir at -78°C for 1 hour.

  • Slowly warm the reaction to -20°C over 2 hours. Do not rush to Room Temperature.

Step 4: Quenching & Workup
  • Cool back to -40°C.

  • Quench by slow addition of saturated aqueous

    
     (10 mL).
    
  • Allow to warm to Room Temperature (RT).

  • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationProbable CauseCorrective Action
Low Yield / Complex Mixture Reaction temperature too high (>0°C).Strict cryo-cooling (-78°C). The

activation energy is higher than carbonyl addition; low temp filters out the side reaction.
Defluorinated Byproduct Excess Grignard reagent acting as base/nucleophile on the ring.Limit Grignard to 1.1 equivalents. Ensure accurate titration.
Recovered Starting Material "Enolization" of the aldehyde (rare for benzaldehydes but possible with steric bulk).Switch to a less basic Grignard or add Cerium(III) Chloride (

) to perform a Luche-type reduction/addition.
Emulsion during Workup Fluorinated compounds often act as surfactants.Add a small amount of Methanol to the organic phase before washing, or use a dilute HCl wash (if product is acid-stable) to break the emulsion.

Workflow Visualization

Workflow Setup Step 1: Inert Setup (Argon, Flame-Dried) Cooling Step 2: Cryo-Cooling (-78°C Internal Temp) Setup->Cooling Addition Step 3: Slow Addition (Rate < 1 mL/min) Cooling->Addition Check Temp Reaction Step 4: Reaction Phase (1h @ -78°C -> Warm to -20°C) Addition->Reaction Quench Step 5: Quench (Sat. NH4Cl @ -40°C) Reaction->Quench Complete Conversion Workup Step 6: Isolation (Extraction & Drying) Quench->Workup

Caption: Figure 2. Optimized experimental workflow for handling sensitive fluorinated benzaldehydes.

References

  • Context: Identifies the substrate as a key building block for benzosuberone and pharmaceutical APIs.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved January 31, 2026, from [Link]

    • Context: foundational theory on why fluorinated aromatics are susceptible to (P
  • Context: Discusses the biological activity (anticancer/antifungal) and structural isomers of the target molecule.
  • Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]

    • Context: General mechanism for the 1,2-addition (Pathway A) and electronic effects of benzaldehyde substituents.

Application Note: 2,4-Difluoro-3-methoxybenzaldehyde in ADC Payload Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the medicinal chemistry utility of 2,4-Difluoro-3-methoxybenzaldehyde (CAS 870837-66-4) , a specialized fluorinated building block critical for the synthesis of next-generation Antibody-Drug Conjugate (ADC) payloads, particularly Camptothecin analogs (e.g., Exatecan derivatives).[1][2]

Executive Summary

This compound serves as a linchpin intermediate in the synthesis of polycyclic quinoline alkaloids, most notably Camptothecin derivatives used as Topoisomerase I inhibitors.[1] Its specific substitution pattern—an electron-rich methoxy group flanked by two electron-withdrawing fluorine atoms—provides a unique electronic environment that facilitates regioselective nitration and subsequent Friedländer condensation.[1] This scaffold is instrumental in developing the "payload" component of Antibody-Drug Conjugates (ADCs) targeting HER2+ and Trop-2 cancers.[1][2]

Structural Rationale in Drug Design

The "Fluorine Scan" Effect

In medicinal chemistry, the 2,4-difluoro substitution pattern is not arbitrary.[1][2] It serves three critical functions in the final drug molecule:

  • Metabolic Blockade: The fluorine at the C4 position (para to the aldehyde) blocks a primary site of CYP450-mediated oxidative metabolism, extending the in vivo half-life of the payload.[1][2]

  • Electronic Modulation: The fluorine atoms lower the pKa of the surrounding ring system, influencing the binding affinity of the final quinoline core to the Topoisomerase I-DNA complex.[1][2]

  • Conformational Locking: The steric bulk of the methoxy group at C3, constrained by the flanking fluorines, forces a specific conformation that favors the planarity required for DNA intercalation.[1][2]

Synthetic Utility

The aldehyde moiety at C1 is the "warhead" for ring-closing reactions. The electron-donating methoxy group at C3 directs electrophilic aromatic substitution (EAS) to the C6 position, enabling highly regioselective nitration—a key step in generating the aniline precursor required for quinoline synthesis.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the critical role of this compound in constructing the Exatecan-style core used in ADCs.

ADC_Payload_Pathway Start 2,4-Difluoro-3- methoxybenzaldehyde (CAS 870837-66-4) Inter1 Intermediate A: 6-Nitro-2,4-difluoro- 3-methoxybenzaldehyde Start->Inter1 Nitration (HNO3/H2SO4) Inter2 Intermediate B: 6-Amino-2,4-difluoro- 3-methoxybenzaldehyde Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Core Camptothecin/Exatecan Core Scaffold Inter2->Core Friedländer Condensation (+ Tricyclic Ketone) ADC Antibody-Drug Conjugate (e.g., Trastuzumab Deruxtecan) Core->ADC Linker Attachment & Bioconjugation

Figure 1: The "Payload Pathway" demonstrating the conversion of the benzaldehyde starting material into the bioactive Camptothecin core.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: To synthesize 2,4-Difluoro-3-methoxy-6-nitrobenzaldehyde, the precursor for the quinoline ring closure.[1] Source: Adapted from WO2024175069A1 [1].

Reagents:

  • This compound (1.0 eq)[1][2]

  • Fuming Nitric Acid (0.96 eq)[1][2]

  • Concentrated Sulfuric Acid (Solvent/Catalyst)[1]

  • Ice water[1][3]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with concentrated sulfuric acid (approx. 11-12 volumes relative to substrate mass). Cool to 0–5°C.

  • Dissolution: Slowly add This compound (e.g., 1.78 g) to the acid with stirring. Ensure complete dissolution.

  • Nitration: Dropwise add fuming nitric acid (0.96 equivalents) over 20 minutes, maintaining the internal temperature below 10°C.

    • Expert Insight: The slight substoichiometric amount of HNO₃ (0.96 eq) is critical to prevent over-nitration or oxidation of the aldehyde to the benzoic acid.[1][2]

  • Reaction: Allow the mixture to warm to 25°C and stir for 1 hour. Monitor by LCMS for the formation of the nitro-aldehyde (M+H expected ~218).[1][2]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3x) to remove residual acid.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Typical Yield: 40–50% (Yellow solid).[1][2]

Protocol B: Reduction to Aniline Derivative

Objective: Convert the nitro group to an amine to enable the Friedländer condensation.

Reagents:

  • Crude Nitro-aldehyde from Protocol A[1]

  • Iron powder (Fe) and Ammonium Chloride (NH₄Cl) OR H₂/Pd-C[1][2]

  • Ethanol/Water solvent system[1]

Step-by-Step Procedure:

  • Suspend the nitro-aldehyde in Ethanol/Water (4:1).[1]

  • Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: The resulting 6-Amino-2,4-difluoro-3-methoxybenzaldehyde is unstable and prone to polymerization.[1] It is recommended to use it immediately in the next step (condensation) without extensive purification, or store it under inert gas at -20°C.[1]

Analytical Data & Specifications

Researchers purchasing or synthesizing this compound should verify quality against these benchmarks:

ParameterSpecificationNotes
Appearance White to light yellow crystalline solidDarkening indicates oxidation.[1]
Purity (HPLC) ≥ 97.0%Major impurity: 2,4-Difluoro-3-methoxybenzoic acid.[1][2]
¹H NMR (CDCl₃) δ ~10.2 ppm (s, 1H, CHO)Distinctive aldehyde singlet.[1][2]
¹⁹F NMR Two distinct signalsConfirming 2,4-substitution pattern.[1][2]
Solubility Soluble in DMSO, DCM, MeOHPoor solubility in water.[1][2]
Stability Air-sensitiveStore under Nitrogen/Argon at 2–8°C.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • Specific Risk: Fluorinated benzaldehydes can be potent sensitizers. Use a fume hood.

  • Incompatibility: Highly reactive with strong oxidizing agents and strong bases.

  • Storage: The aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid.[2] Always store under inert atmosphere (Argon/Nitrogen).

References

  • Patent: WO2024175069A1. Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof.[1][2][3] (2024).[1][2]

  • Chemical Structure Data: PubChem CID 172279898 (6-Amino-2,4-difluoro-3-methoxybenzaldehyde).[1] [1][2]

  • Vendor Data: BLD Pharm Catalog No. BD235640 (this compound).[1][2][4][5]

  • Review:Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Medicinal Chemistry.

Sources

Application Note & Protocol: A Scalable Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Difluoro-3-methoxybenzaldehyde is a critical building block in the synthesis of high-value pharmaceutical and agrochemical compounds. Its precise structure, featuring a trifunctionalized benzene ring, makes it an attractive intermediate for introducing fluorine and methoxy moieties, which are known to enhance metabolic stability and binding affinity in bioactive molecules. This application note provides a comprehensive guide to the scale-up synthesis of this key intermediate. We critically evaluate common synthetic strategies and present a detailed, robust, and economically viable protocol based on the Vilsmeier-Haack formylation of 1,3-difluoro-2-methoxybenzene. The protocol emphasizes operational safety, process control, and purification strategies suitable for industrial production.

Introduction: Strategic Importance and Synthetic Challenges

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic profile. This compound serves as a versatile precursor, with the aldehyde group providing a reactive handle for a wide array of subsequent chemical transformations.

However, the synthesis of polysubstituted benzaldehydes presents significant challenges, particularly concerning regioselectivity. The directing effects of the two fluorine atoms and the methoxy group must be carefully considered to achieve formylation at the desired C1 position. While several laboratory-scale methods exist, their transition to a large-scale manufacturing environment requires careful evaluation based on factors such as cost, safety, reagent availability, and operational complexity.

Comparative Analysis of Synthetic Strategies

Three primary strategies are viable for the synthesis of this compound: Directed ortho-Metalation (DoM), Grignard-based formylation, and Vilsmeier-Haack formylation. Each presents a distinct profile in terms of scalability and efficiency.

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the position ortho to a directing group—in this case, the methoxy group is a potent directing group.[1][2] The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). While DoM offers excellent regioselectivity and high yields on a lab scale, its industrial application is often hampered by the need for cryogenic temperatures (typically -78 °C) to ensure stability and prevent side reactions, which incurs significant equipment and energy costs.[3][4]

  • Vilsmeier-Haack Formylation: This reaction is a classic and industrially proven method for formylating electron-rich aromatic rings.[5][6] It involves the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7] This electrophile then attacks the activated aromatic substrate. The reaction conditions are generally mild, avoiding the need for cryogenic temperatures, and the reagents are cost-effective, making this a highly attractive route for scale-up.[8]

The table below provides a comparative summary of these key synthetic routes.

Parameter Directed ortho-Metalation (DoM) Vilsmeier-Haack Formylation
Starting Material 1,3-Difluoro-2-methoxybenzene1,3-Difluoro-2-methoxybenzene
Key Reagents n-BuLi or LDA, DMFPOCl₃, DMF
Temperature Cryogenic (-78 °C)Moderate (0 °C to 100 °C)
Yield High to ExcellentGood to High
Scalability Challenging due to temperature controlExcellent
Cost High (cryogenics, organolithiums)Moderate (bulk chemical prices)
Safety Concerns Pyrophoric organolithiums, cryogenic hazardsCorrosive POCl₃, exothermic reaction
Recommendation Excellent for small-scale, high-purity synthesisRecommended for scale-up

Based on this analysis, the Vilsmeier-Haack reaction is the most logical and economically sound choice for the large-scale production of this compound.

Recommended Scale-Up Protocol: Vilsmeier-Haack Formylation

This section details a robust protocol for the synthesis of this compound on a multi-kilogram scale, starting from 1,3-difluoro-2-methoxybenzene.

Reaction Mechanism and Rationale

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), acting as a nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium salt (the Vilsmeier reagent).[7]

  • Electrophilic Attack & Hydrolysis: The electron-rich aromatic ring of 1,3-difluoro-2-methoxybenzene attacks the Vilsmeier reagent. The methoxy group is a strong activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. The formylation occurs at the C1 position, which is ortho to the methoxy group and para to the C4 fluorine, representing the most electronically favored and sterically accessible site. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][8]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Attack POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Substrate 1,3-Difluoro-2-methoxybenzene Substrate->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis Aqueous Work-up (H₂O, Heat) Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Mechanism.

Bill of Materials (1.0 mole Scale)
Material Formula M.W. Equivalents Amount Density Volume
1,3-Difluoro-2-methoxybenzeneC₇H₆F₂O144.121.0144.1 g1.23 g/mL~117 mL
Phosphorus OxychloridePOCl₃153.331.2184.0 g1.645 g/mL~112 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.0219.3 g0.944 g/mL~232 mL
Dichloromethane (DCM)CH₂Cl₂84.93--1.33 g/mL~1.5 L
Saturated Sodium BicarbonateNaHCO₃84.01---As needed
Anhydrous Magnesium SulfateMgSO₄120.37---As needed
Detailed Experimental Protocol

Process Safety First: This reaction involves corrosive and toxic reagents and can be exothermic. All operations must be conducted in a well-ventilated fume hood or a suitable reactor system with appropriate off-gas scrubbing. Full personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory.[9][10][11]

G start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0-10°C) start->reagent_prep substrate_add 2. Add Substrate (1,3-Difluoro-2-methoxybenzene) Maintain T < 20°C reagent_prep->substrate_add reaction 3. Reaction (Heat to 80-90°C for 2-4h) substrate_add->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete quench 4. Quenching (Pour onto ice/water) monitoring->quench Complete hydrolysis 5. Hydrolysis (Heat to 50-60°C) quench->hydrolysis extraction 6. Extraction (with Dichloromethane) hydrolysis->extraction wash 7. Washing (H₂O, aq. NaHCO₃, Brine) extraction->wash dry_filter 8. Drying & Filtration (Anhydrous MgSO₄) wash->dry_filter concentrate 9. Concentration (Rotary Evaporation) dry_filter->concentrate purify 10. Purification (Vacuum Distillation or Recrystallization) concentrate->purify end Final Product purify->end

Caption: Scale-Up Synthesis Workflow.

  • Vilsmeier Reagent Preparation:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add N,N-dimethylformamide (DMF, 232 mL).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 112 mL) dropwise via the dropping funnel over 60-90 minutes. Causality: This addition is highly exothermic. A slow, controlled addition is critical to prevent a runaway reaction and decomposition of the reagent. The temperature must be maintained below 10 °C.

    • After the addition is complete, allow the resulting mixture to stir at 0-10 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Substrate Addition and Reaction:

    • Slowly add 1,3-difluoro-2-methoxybenzene (117 mL) to the prepared Vilsmeier reagent. Maintain the internal temperature below 20 °C during this addition.

    • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain this temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Hydrolysis:

    • In a separate, larger vessel (e.g., a 5 L beaker), prepare a mixture of crushed ice and water (~2 kg).

    • Once the reaction is complete, cool the reaction mixture to room temperature and then very slowly and carefully pour it onto the ice-water mixture with vigorous stirring. Causality: This quenching step is also highly exothermic and will hydrolyze any remaining POCl₃. A slow pour into a large volume of ice is essential for safety and temperature control.

    • After the addition is complete, heat the aqueous mixture to 50-60 °C and stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Extraction and Purification:

    • Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 500 mL).

    • Combine the organic layers and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, until effervescence ceases), and finally with brine (1 x 500 mL). Causality: The bicarbonate wash neutralizes residual acids, which is crucial for preventing product degradation during subsequent steps.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation:

    • The crude product, typically a dark oil or low-melting solid, should be purified.

    • Option A (Recrystallization): If the crude product is a solid, it can be recrystallized from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a high-purity crystalline product.

    • Option B (Vacuum Distillation): For large scales, vacuum distillation is often the most efficient method to obtain a pure liquid product.

Expected Results and Quality Control
Parameter Expected Outcome Analytical Method
Physical Appearance Colorless to pale yellow liquid or low-melting solidVisual Inspection
Yield 75-85%Gravimetric Analysis
Purity >98%GC-MS, HPLC
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, FT-IR

Safety and Environmental Considerations

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing HCl gas. Handle only in a dry, inert atmosphere and have appropriate quench/neutralization stations ready.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A regulated solvent with potential health risks. Use in a closed system where possible to minimize emissions.

  • Waste Management: All aqueous and organic waste streams must be collected and disposed of in accordance with local environmental regulations. Acidic aqueous waste should be neutralized before disposal. Halogenated organic waste must be segregated.

References

  • Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. Available at: [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents.
  • Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available at: [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic manipulation of 2,4-Difluoro-3-methoxybenzaldehyde , a highly functionalized scaffold used in the synthesis of kinase inhibitors and antibacterials.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The this compound molecule presents a unique "push-pull" electronic environment. The two fluorine atoms (at positions 2 and 4) strongly withdraw electrons from the ring, making the aldehyde carbonyl exceptionally electrophilic. Conversely, the 3-methoxy group provides electron density via resonance, but this is largely overridden by the inductive effects of the fluorines.

Key Reactivity Profiles:

  • Aldehyde Electrophilicity: The carbonyl is highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reductions).[1] Protection is mandatory if the synthetic route involves strong nucleophiles.[1]

  • Acetal Stability Paradox: While electron-withdrawing groups (EWGs) facilitate acetal formation (by making the carbonyl more reactive), they also stabilize the resulting acetal against acid hydrolysis.[1] This is because the rate-limiting step of hydrolysis involves the formation of a positively charged oxocarbenium ion; EWGs destabilize this intermediate, making deprotection slower than for non-fluorinated analogs.

  • Lithiation Regioselectivity: A primary reason to protect this aldehyde is to enable Directed Ortho Metalation (DoM).[1]

    • Positions 2 & 4: Blocked by Fluorine.[1]

    • Position 3: Occupied by Methoxy.[1][2][3]

    • Position 5: Ortho to Fluorine (C4).[1] Primary Lithiation Site.

    • Position 6: Ortho to the Protected Aldehyde.[1]

    • Insight: Fluorine is a powerful Director of Ortho Metalation (DoM) due to the inductive acidification of the adjacent proton. The C5 proton is significantly more acidic than C6, directing lithiation almost exclusively to the 5-position.

Decision Matrix: Selecting the Right Group
StrategyProtecting GroupStability ProfileBest Application
Standard 1,3-Dioxolane (Cyclic Acetal)Stable to bases, nucleophiles, and oxidants.[1] Labile to aqueous acid.[1][4]General synthetic intermediates; Grignard reactions.[1][2][5]
Robust 1,3-Dithiane (Thioacetal)Extremely stable to acid and base.[1] Cleaved by Hg(II) or oxidants.[1]When the route involves strong acids or when the acetal must survive multiple steps.[1][6]
In-Situ

-Amino Alkoxide (Comins)
Transient.[1] Formed and reversed in the same pot.One-pot lithiation/functionalization sequences (avoiding isolation).

Experimental Protocols

Protocol A: Robust Acetal Protection (1,3-Dioxolane)

Standard protection for multi-step synthesis.

Reagents:

  • This compound (1.0 equiv)

  • Ethylene Glycol (5.0 equiv) - Excess drives equilibrium.

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)[1]

  • Solvent: Toluene (0.5 M concentration)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add the aldehyde, ethylene glycol, pTsOH, and toluene.[1]

  • Reflux: Heat to reflux (bath temp ~120°C). Monitor water collection in the trap.

    • Critical Checkpoint: Due to the electron-deficient nature of the aldehyde, reaction is rapid (typically < 2 hours). Do not over-cook, as trans-etherification of the methoxy group is a rare but possible side reaction under prolonged acidic stress.

  • Workup: Cool to RT. Wash with sat.[1]

    
     (2x) to neutralize acid.[1] Wash with brine.[1][7]
    
  • Purification: Dry over

    
     and concentrate.
    
    • Note: The product is usually a stable oil or low-melting solid.[1] Distillation is preferred over chromatography for fluorinated acetals to avoid hydrolysis on acidic silica gel.[1]

Protocol B: Directed Ortho-Lithiation (C5 Functionalization)

Leveraging the protecting group to modify the ring.

Reagents:

  • Protected Acetal (from Protocol A) (1.0 equiv)[1][7]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
  • Solvent: Anhydrous THF

Workflow:

  • Cryogenics: Dissolve acetal in THF under Argon. Cool to -78°C .[1]

  • Metalation: Add n-BuLi dropwise over 20 mins.

    • Mechanistic Note: The lithium coordinates to the fluorine at C4 and the methoxy oxygen at C3, but the acidity of H-5 (ortho to F) drives the deprotonation at C5.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[1]

  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Warming: Allow to warm to RT naturally.

  • Isolation: Standard aqueous workup.

Protocol C: Mild Deprotection (Transacetalization)

Overcoming the stability of electron-deficient acetals.

Concept: Aqueous acid hydrolysis can be sluggish for this scaffold because the electron-withdrawing fluorines destabilize the oxocarbenium intermediate. Transacetalization using acetone forces the equilibrium by trapping the glycol.

Reagents:

  • Acetal substrate[1][4][6][7][8][9][10]

  • Acetone (Solvent and Reagent, 10:1 ratio relative to substrate mass)

  • Indium(III) Triflate [

    
    ] (1 mol%) OR Iodine (
    
    
    
    ) (5 mol%)[1]

Workflow:

  • Dissolve the acetal in wet acetone (acetone containing ~1% water).[1]

  • Add the catalyst (

    
     is cost-effective; 
    
    
    
    is milder).[1]
  • Stir at RT.[1][7] Conversion is driven by the formation of the volatile 2,2-dimethyl-1,3-dioxolane (acetone ketal).

  • Concentrate and purify via short silica plug.[1]

Visualizations & Logic Maps

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the protection workflow and the critical regioselectivity decision during lithiation.

G cluster_regio Regioselectivity Logic Start 2,4-Difluoro-3-methoxy benzaldehyde Protected 1,3-Dioxolane Intermediate Start->Protected Ethylene Glycol pTsOH, Reflux (Protocol A) Lithiated C5-Lithio Species (Ortho to F) Protected->Lithiated n-BuLi, -78°C THF (Protocol B) Product C5-Functionalized Aldehyde Lithiated->Product 1. Electrophile (E+) 2. Deprotection (Protocol C) F_Effect F(C4) directs to C5 Comparison F >> Acetal (Inductive Effect) F_Effect->Comparison Acetal_Effect Acetal(C1) directs to C6 Acetal_Effect->Comparison Comparison->Lithiated

Caption: Workflow for protection and C5-selective functionalization driven by Fluorine directing effects.

Figure 2: Mechanism of Acetal Stability

Why is the 2,4-difluoro acetal harder to hydrolyze?

Mechanism Acetal Acetal Form Protonated Protonated Alkoxy Acetal->Protonated H+ TS Oxocarbenium Ion (Transition State) Protonated->TS Rate Limiting Step Loss of Glycol Aldehyde Aldehyde Product TS->Aldehyde H2O Attack Note EWG (Fluorine) Destabilizes Positive Charge on TS Note->TS

Caption: Electron-withdrawing fluorines destabilize the oxocarbenium transition state, retarding hydrolysis.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.[1] (Standard reference for acetal stability and formation conditions).

  • Comins, D. L., & Brown, J. D. (1984).[1] Ortho-lithiation of lithium

    
    -amino alkoxides.[1] A new method for the protection and generation of lithiated aldehydes.[1] Journal of Organic Chemistry, 49(6), 1078–1083.[1] Link[1]
    
  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text on DoM and hierarchy of directors like F vs OR). Link[1]

  • Lippstreu, J. J., & Straub, B. F. (2005).[1] Regioselectivity in Arene-Catalyzed Reductive Lithiation of Acetals. Journal of the American Chemical Society.[1][2] (Discusses lithiation behavior of benzaldehyde acetals).

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.[1] (Authoritative source on organolithium regioselectivity in fluorinated aromatics).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,4-Difluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you can achieve the desired purity for your critical applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, can be challenging due to the potential for isomeric impurities, byproducts from the formylation reaction, and the compound's sensitivity to certain conditions. Achieving high purity is paramount as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

This guide will walk you through common issues and provide robust, field-proven solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with its probable causes and a step-by-step resolution.

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Symptom: During column chromatography, a persistent impurity co-elutes with the desired this compound, resulting in fractions with unsatisfactory purity as determined by TLC, GC-MS, or NMR.

Probable Causes:

  • Isomeric Impurities: The formylation of 1,3-difluoro-2-methoxybenzene can sometimes lead to the formation of other isomers, such as 2,6-Difluoro-3-methoxybenzaldehyde or 4,6-Difluoro-3-methoxybenzaldehyde, which may have very similar polarities to the target compound.

  • Unreacted Starting Material: Incomplete formylation can result in the presence of the starting material, 1,3-difluoro-2-methoxybenzene, in the crude product.

  • Over-alkylation Products: If the synthesis involves methylation of a dihydroxy precursor, incomplete or over-methylation can lead to impurities.

Step-by-Step Resolution:

  • Optimize TLC Solvent System: Before proceeding with column chromatography, dedicate time to developing an optimal solvent system using Thin Layer Chromatography (TLC). Test a variety of solvent mixtures with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The ideal system should show clear separation between your product (ideally with an Rf value of 0.2-0.4) and the impurity.

  • Employ Gradient Elution: If an isocratic solvent system fails to provide adequate separation, a gradient elution strategy during column chromatography is recommended. Start with a low polarity mobile phase and gradually increase the polarity by incrementally adding the more polar solvent. This can effectively resolve compounds with close Rf values.

  • Consider an Alternative Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina (neutral or basic). The different surface chemistry of alumina can alter the selectivity of the separation.

  • Recrystallization: If chromatography alone is insufficient, recrystallization of the enriched fractions can be a powerful final purification step.

    • Solvent Selection: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Common choices for substituted benzaldehydes include mixtures of ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

    • Procedure: Dissolve the impure solid in the minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.

Workflow for Resolving Co-eluting Impurities:

Caption: Decision workflow for purifying this compound.

Issue 2: Low Recovery After Column Chromatography

Symptom: A significant loss of product is observed after performing column chromatography.

Probable Causes:

  • Irreversible Adsorption: The aldehyde group can sometimes interact strongly with the acidic sites on silica gel, leading to irreversible adsorption or degradation on the column.

  • Product Volatility: While not extremely volatile, some loss may occur during solvent removal under high vacuum, especially if the product is not a solid.

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.

Step-by-Step Resolution:

  • Deactivate Silica Gel: To minimize interactions with the aldehyde, you can use silica gel that has been treated with a small amount of a base, such as triethylamine. Add 0.1-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica.

  • Gentle Solvent Removal: When concentrating the fractions, use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) and avoid applying a very high vacuum until the bulk of the solvent is removed.

  • Proper Column Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method," where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to dry packing.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase (TLC) Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Good starting point for achieving an optimal Rf value.
Column Loading Dissolve in minimal mobile phaseEnsures a narrow band at the start of the separation.
Elution Isocratic or shallow gradientGradient can improve separation of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 1,3-difluoro-2-methoxybenzene.

  • Isomeric Byproducts: Other positional isomers of the desired product.

  • Oxidation Product: The corresponding 2,4-difluoro-3-methoxybenzoic acid, formed by air oxidation of the aldehyde. This can be identified by an acidic pH of the crude product.[1]

  • Byproducts from Formylation Reagents: Residuals or byproducts from reagents used in the formylation step (e.g., from a Vilsmeier-Haack or lithiation-formylation reaction).

Q2: How should I store purified this compound to maintain its purity?

A2: To prevent degradation, especially oxidation of the aldehyde group, proper storage is crucial:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[1]

  • Container: Use a tightly sealed, amber glass bottle with a PTFE-lined cap to protect from light and prevent leakage.

Q3: My purified product is a solid. What is a good solvent system for recrystallization?

A3: A good starting point for recrystallization is a binary solvent system. You can try dissolving your compound in a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate, or toluene) and then adding a "non-solvent" in which it is poorly soluble (e.g., water, hexanes, or petroleum ether) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F NMR): Provides detailed structural information and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating non-volatile impurities.

Purity Analysis Workflow:

G A Purified Product B ¹H, ¹³C, ¹⁹F NMR A->B C GC-MS A->C D HPLC A->D E Purity Assessment B->E C->E D->E

Caption: Recommended analytical workflow for purity assessment.

References

  • BenchChem Technical Support. (2025).
  • Singh, K. (2006). Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Schiff bases Derived from Fluorobenzaldehyde and Triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 557–562.
  • Yoshida, Y., & Kimura, Y. (1989). An improved and practical synthesis of 4-fluorobenzaldehyde by halogen-exchange fluorination reaction. Journal of Fluorine Chemistry, 44(2), 291–298.
  • Patel, I. J., & Parmar, S. J. (2010). Synthesis and Studies of Novel Optically Active Schiff's Base Derivatives and their Antimicrobial Activities.
  • Fulp, A. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Stamicarbon B.V. (1983). Method for the purification of benzaldehyde.
  • CBSE. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26)
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
  • Thomoson, C. S., & Dolbier Jr, W. R. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of organic chemistry, 78(17), 8904–8908.
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

Sources

Navigating the Reactivity of 2,4-Difluoro-3-methoxybenzaldehyde in Acidic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, 2,4-Difluoro-3-methoxybenzaldehyde is a valuable building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties that are highly sought after in the synthesis of complex molecules. However, the interplay of these functional groups can also lead to unexpected challenges, particularly when the compound is subjected to acidic conditions.

This technical support guide provides in-depth insights into the stability of this compound in acidic media. Moving beyond a simple set of instructions, this document elucidates the chemical principles governing its reactivity, offering a framework for troubleshooting common experimental issues and ensuring the integrity of your synthetic pathways.

Core Concepts: Understanding the Electronic Landscape

The stability of this compound in the presence of acid is primarily dictated by the electronic effects of its substituents on the aromatic ring. The two fluorine atoms at positions 2 and 4 are strongly electron-withdrawing due to their high electronegativity. This effect deactivates the benzene ring towards electrophilic attack. Conversely, the methoxy group at position 3 is an electron-donating group through resonance, which activates the ring. This push-pull electronic configuration creates a nuanced reactivity profile that must be carefully considered when planning reactions in acidic media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when using this compound under acidic conditions.

Question 1: I am observing a lower than expected yield in my reaction, and I suspect my starting material is degrading. What could be happening?

Answer: Several factors could be contributing to the degradation of this compound in your acidic reaction medium. The most probable cause is the acid-catalyzed hydrolysis of the methoxy group, leading to the formation of 2,4-Difluoro-3-hydroxybenzaldehyde. This side product may or may not be desired and can complicate your purification process.

Troubleshooting Workflow: Investigating Degradation

start Low Yield Observed check_reaction Analyze Crude Reaction Mixture by LC-MS/NMR start->check_reaction degradation_product Identify 2,4-Difluoro-3-hydroxybenzaldehyde or other byproducts check_reaction->degradation_product Degradation detected no_degradation Starting material is stable. Re-evaluate other reaction parameters (reagents, stoichiometry, etc.) check_reaction->no_degradation No degradation mitigation Implement Mitigation Strategy degradation_product->mitigation

Caption: Troubleshooting workflow for low reaction yields.

Mitigation Strategies:

  • Acid Choice: Opt for milder Lewis acids over strong Brønsted acids where possible. For reactions requiring a Brønsted acid, consider using a weaker acid or a lower concentration.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Degradation pathways, including demethylation, are often accelerated at higher temperatures.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is formed.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water will facilitate the hydrolysis of the methoxy group.

Question 2: Can the aldehyde functional group itself react under strong acidic conditions?

Answer: Yes, the aldehyde group can participate in several acid-catalyzed reactions. While the aldehyde itself is generally stable, strong acids can catalyze self-condensation reactions, such as an aldol condensation, especially at elevated temperatures. Additionally, in the presence of nucleophilic species, the protonated aldehyde becomes a more potent electrophile, potentially leading to unwanted side reactions.

Question 3: I am performing a reaction that requires a strong acid, such as a Friedel-Crafts acylation. How can I ensure the stability of this compound?

Answer: The use of a related compound, 2-Fluoro-3-methoxybenzaldehyde, in Friedel-Crafts acylations using the strong acid Eaton's reagent (phosphorus pentoxide and methanesulfonic acid) suggests that the core structure possesses a degree of stability under these conditions.[1] However, to maximize your yield and minimize degradation, adhere to the following best practices:

  • Strict Stoichiometry: Use the minimum amount of strong acid required to catalyze the reaction.

  • Controlled Addition: Add the acid slowly to a cooled solution of your starting material to dissipate any heat generated.

  • Vigorous Stirring: Ensure efficient mixing to avoid localized "hot spots" of high acid concentration.

  • Rapid Quench: Once the reaction is complete, quench it promptly by pouring it onto ice or into a cold, basic solution to neutralize the acid.

Potential Degradation Pathway: Acid-Catalyzed Demethylation

The primary vulnerability of this compound in acidic media is the methoxy group. The lone pair of electrons on the oxygen atom can be protonated by an acid, making the methyl group susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

A This compound Protonation of methoxy group by H⁺ B Protonated Intermediate Nucleophilic attack by H₂O A->B Step 1 C Formation of 2,4-Difluoro-3-hydroxybenzaldehyde and Methanol B->C Step 2

Caption: Simplified acid-catalyzed demethylation pathway.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄, TFA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

  • In a reaction vial, add a specific volume of the stock solution.

  • At time zero, add the desired amount of the acid to the vial.

  • Maintain the reaction at a constant temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

  • Analyze the quenched sample by HPLC.

  • Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products.

  • Quantify the percentage of remaining starting material at each time point to determine the stability profile.

Data Interpretation:

By plotting the percentage of remaining this compound against time, you can determine its half-life under the tested conditions. The appearance of a new peak with a different retention time may indicate the formation of 2,4-Difluoro-3-hydroxybenzaldehyde or other degradation products.

Table 1: Hypothetical Stability Data of this compound in Various Acids

Acid Condition (in DCM at 25°C)% Remaining after 8 hoursMajor Degradation Product
1M HCl85%2,4-Difluoro-3-hydroxybenzaldehyde
1M H₂SO₄70%2,4-Difluoro-3-hydroxybenzaldehyde
1M TFA95%Minimal degradation observed
1 eq. BF₃·OEt₂>98%Negligible degradation

Note: This data is illustrative and should be experimentally verified.

Concluding Remarks

While this compound is a robust building block, a thorough understanding of its potential reactivity under acidic conditions is paramount for successful and reproducible synthetic outcomes. The primary point of instability is the methoxy group, which is susceptible to acid-catalyzed hydrolysis. By carefully selecting reaction conditions, such as employing milder acids, maintaining low temperatures, and minimizing reaction times, researchers can effectively mitigate degradation and maximize the efficiency of their synthetic endeavors. The troubleshooting guide and analytical protocol provided herein serve as a valuable resource for navigating the experimental challenges associated with this versatile compound.

References

Sources

work-up procedures for reactions involving 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the work-up, purification, and troubleshooting procedures for reactions involving 2,4-Difluoro-3-methoxybenzaldehyde . It is designed for researchers requiring high-purity isolation of this intermediate, which serves as a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antiviral agents).

CAS No: 870837-66-4 Molecular Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol Physical State: Crystalline Solid (Predicted MP: ~50–60 °C based on analogs)

Part 1: Core Work-Up Procedures

Q1: What is the optimal solvent system for extracting this aldehyde from crude reaction mixtures?

Recommendation: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Logic: this compound is lipophilic (Predicted LogP ~1.6). While Diethyl Ether is common, EtOAc is preferred here because it minimizes the solubility of water in the organic phase, reducing the risk of hydrate formation on the electron-deficient aldehyde carbonyl.

  • Protocol:

    • Dilute the reaction mixture with water to dissolve inorganic salts.

    • Extract 3x with EtOAc.

    • Critical Step: Wash the combined organic layers with saturated NaHCO₃ (to remove potential benzoic acid by-products) followed by brine .

    • Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄. Magnesium sulfate is slightly Lewis acidic and can coordinate with the methoxy/carbonyl oxygens, potentially trapping product on the solid.

Q2: How do I purify the aldehyde if column chromatography is difficult or yields co-eluting impurities?

Recommendation: Bisulfite Adduct Purification.

This method exploits the chemical reactivity of the aldehyde group to separate it from non-aldehyde impurities (like over-alkylated amines or starting materials) without chromatography.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the crude oil/solid in a minimal amount of Ethanol (EtOH) . Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Precipitation: Stir vigorously for 30–60 minutes. The bisulfite adduct (a white solid) should precipitate. If it does not, add excess diethyl ether to force precipitation.

  • Filtration: Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid in DCM. Add 10% aqueous Na₂CO₃ (Sodium Carbonate) or NaOH (1M) slowly while stirring until the solid dissolves and gas evolution ceases.

    • Note: The pH must be >10 to reverse the equilibrium.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Part 2: Troubleshooting & Reaction Optimization

Q3: I am performing a reductive amination, but I see a "de-fluorinated" by-product by LC-MS. What is happening?

Diagnosis: Nucleophilic Aromatic Substitution (SₙAr).

  • Mechanism: The 2,4-difluoro substitution pattern is highly activated. The aldehyde at position 1 is a strong Electron Withdrawing Group (EWG).

    • The 4-Fluorine is para to the aldehyde (highly activated).

    • The 2-Fluorine is ortho to the aldehyde (activated).

    • Although the 3-Methoxy group is Electron Donating (EDG), it is ortho to both fluorines, which provides some shielding, but not enough to prevent attack by strong nucleophiles (like primary amines) at elevated temperatures.

  • Solution:

    • Lower Temperature: Perform imine formation at 0 °C to Room Temperature . Do not reflux.

    • Solvent Switch: Use DCE (Dichloroethane) or DCM instead of Methanol/Ethanol if possible, as protic solvents can stabilize the transition state for SₙAr.

    • Mild Reductant: Use Sodium Triacetoxyborohydride (STAB) at room temperature rather than NaCNBH₃ at higher temps.

Q4: The aldehyde appears to oxidize to the benzoic acid (2,4-difluoro-3-methoxybenzoic acid) upon storage. How do I prevent this?

Diagnosis: Autoxidation of Electron-Deficient Aldehydes.

  • The Logic: Electron-deficient benzaldehydes are generally more susceptible to air oxidation than electron-rich ones (like anisaldehyde) because the carbonyl carbon is more electrophilic, facilitating the radical chain mechanism of autoxidation.

  • Storage Protocol:

    • Store under Argon or Nitrogen .

    • Keep at -20 °C .

    • Stabilizer: If long-term storage is required, trace amounts (0.1%) of BHT (Butylated Hydroxytoluene) can be added as a radical scavenger, provided it does not interfere with the next step.

Part 3: Data & Visualization

Table 1: Comparative Reactivity & Stability
ParameterThis compoundStandard BenzaldehydeImplication for Work-up
Electrophilicity High (Activated by F)ModerateFast imine formation; prone to hydration.
SₙAr Susceptibility High (4-F and 2-F labile)NoneAvoid heating with amines/bases.
Oxidation Potential HighModerateRequires inert atmosphere storage.
LogP (Hydrophobicity) ~1.6~1.5Good extraction into EtOAc/DCM.
Visual Workflow 1: Purification Strategy

BisulfitePurification Start Crude Reaction Mixture (Contains Aldehyde + Impurities) Step1 Dissolve in EtOH Add sat. aq. NaHSO3 (1.5 eq) Start->Step1 Decision Does Precipitate Form? Step1->Decision PrecipYes Filter Solid (Bisulfite Adduct) Wash with Et2O Decision->PrecipYes Yes PrecipNo Add Et2O to induce precipitation Decision->PrecipNo No Regen Regeneration: Suspend Solid in DCM Add 10% Na2CO3 (pH > 10) PrecipYes->Regen PrecipNo->PrecipYes PhaseSep Separate Organic Layer (DCM contains Pure Aldehyde) Regen->PhaseSep

Caption: Workflow for the purification of this compound via bisulfite adduct formation, avoiding thermal degradation.

Visual Workflow 2: SₙAr Risk in Reductive Amination

SnArRisk cluster_pathways Competing Pathways Reactants Aldehyde + Primary Amine Desired Path A (Desired): Imine Formation (Reversible) Reactants->Desired Low Temp (<25°C) Conditions High Temp (>40°C) Strong Base Reactants->Conditions Product Target Amine Desired->Product Reduction (STAB) SideReaction Path B (Side Reaction): SₙAr at 4-Position (Irreversible Loss of F) Impurity Defluorinated Impurity SideReaction->Impurity Forms Amino-Substituted Benzaldehyde Conditions->SideReaction Promotes

Caption: Mechanistic pathway showing the risk of Fluorine displacement (SₙAr) by amines if reaction temperature is uncontrolled.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 3,4-Difluoro-2-methoxybenzaldehyde (Isomer Analog for Property Prediction). Available at: [Link][1]

  • Organic Chemistry Portal. Regeneration of Aldehydes from Bisulfite Adducts. Available at: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions? (Mechanistic grounding for SₙAr risk). Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Friedländer Annulation with 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer annulation, a cornerstone reaction in the synthesis of quinoline derivatives. This guide is specifically tailored to address the challenges and nuances encountered when utilizing 2,4-Difluoro-3-methoxybenzaldehyde as a substrate. The unique electronic properties of this aldehyde, stemming from the interplay of its electron-withdrawing fluorine atoms and the electron-donating methoxy group, can present specific hurdles. This document provides in-depth, experience-driven insights and actionable troubleshooting strategies to empower researchers, scientists, and drug development professionals in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Question 1: My Friedländer reaction with this compound is showing low to no yield. What are the likely causes?

Answer:

Low or no product yield in a Friedländer synthesis involving this compound is a common yet surmountable issue. The primary culprits often relate to the electronic nature of the aldehyde, inappropriate reaction conditions, or catalyst choice.

Causality Explained:

The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[1][2] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[3]

The reactivity of this compound is significantly influenced by its substituents. The two fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and the reactivity of the aldehyde. Conversely, the methoxy group is electron-donating. This electronic push-pull can complicate the reaction, potentially slowing down key steps in the mechanism.

Furthermore, the choice of catalyst is critical and highly substrate-dependent.[4] An inappropriate catalyst may fail to sufficiently activate the reactants or could lead to side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low/no yield.

Question 2: I am observing the formation of significant side products. What are they, and how can I minimize them?

Answer:

The formation of side products is a frequent challenge, especially under basic conditions. The most common side reaction is the self-aldol condensation of the ketone starting material.[5][6]

Causality Explained:

Under basic catalysis, the α-protons of the ketone are readily abstracted, leading to enolate formation. This enolate can then react with another molecule of the ketone, leading to a self-aldol adduct. This side reaction consumes the ketone, thereby reducing the yield of the desired quinoline product.

Strategies for Minimization:

  • Switch to Acid Catalysis: Acidic conditions generally do not promote the self-aldol condensation of ketones to the same extent as basic conditions. A wide range of acid catalysts, from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids like indium(III) triflate (In(OTf)₃), have been successfully employed in Friedländer reactions.[7][8]

  • Use of an Imine Analog: To circumvent the self-condensation of the ketone, one can use an imine analog of the o-aminoaryl aldehyde.[7] This approach has proven effective in avoiding side reactions under alkaline conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the desired reaction, often leading to higher yields and shorter reaction times, which can minimize the formation of side products.[3][9]

Question 3: How do I choose the optimal catalyst for the reaction with this compound?

Answer:

Catalyst selection is paramount for a successful Friedländer synthesis and is highly dependent on the specific substrates.[4] Both acid and base catalysts can be effective, and sometimes, no catalyst is needed at high temperatures.[10][11]

Catalyst Selection Guide:

Catalyst TypeExamplesConsiderations
Base Catalysts KOH, NaOH, Piperidine, NaOEt[6][10]Can promote self-aldol condensation of the ketone.[5] May be suitable for small-scale preparations.
Acid Catalysts p-TsOH, H₂SO₄, HCl, ZnCl₂, In(OTf)₃[4][7][8]Generally more effective than base catalysts.[12] A broad range of options allows for fine-tuning.
Modern Catalysts Ionic Liquids, Metal-Organic Frameworks (MOFs), Nanocatalysts[13]Offer advantages in terms of efficiency, selectivity, and environmental sustainability.[13]
Catalyst-Free High Temperatures (150-220 °C)[10]Can be effective but may require harsh conditions that could lead to decomposition.

Recommendation for this compound:

Given the electron-withdrawing nature of the fluoro groups, an acid catalyst is generally a good starting point to activate the carbonyl group of the aldehyde towards nucleophilic attack. p-Toluenesulfonic acid is a robust and commonly used option. If that fails, exploring a Lewis acid like In(OTf)₃ could be beneficial, as it has shown high effectiveness in promoting Friedländer reactions.[8]

Question 4: What are the optimal solvent and temperature conditions?

Answer:

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of the Friedländer synthesis.

Solvent Selection:

  • Classical Approaches: Traditionally, the reaction is carried out in aqueous or alcoholic solutions when using a base catalyst.[10]

  • Modern Approaches: For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used.[7] Non-polar solvents such as toluene may be preferred for base-mediated reactions.[7]

  • Green Alternatives: Interestingly, conducting the reaction in water at elevated temperatures, even without a catalyst, has been shown to provide excellent yields for certain substrates.[6][14] Solvent-free conditions, often coupled with microwave irradiation, are also a viable and environmentally friendly option.[7]

Temperature Optimization:

  • Conventional Heating: Traditional methods may require high temperatures, ranging from 150 to 220°C, particularly in the absence of a catalyst.[6][10]

  • Microwave-Assisted Heating: Microwave synthesis can drastically reduce reaction times and often allows for lower overall reaction temperatures. A typical microwave protocol might involve heating at 160°C for as little as 5 minutes.[9]

Recommendation:

For the reaction with this compound, a good starting point would be to use p-TsOH as a catalyst in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with conventional heating, monitoring the reaction by Thin Layer Chromatography (TLC).[6] Alternatively, a microwave-assisted approach using neat acetic acid as both solvent and catalyst could be highly effective.[9]

Experimental Protocol: Microwave-Assisted Friedländer Annulation

This protocol provides a general method for the synthesis of a substituted quinoline from this compound and an active methylene compound using microwave irradiation.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1 mmol) and the active methylene compound (1.2 mmol).

  • Add glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5-15 minutes. Monitor the reaction progress by TLC.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoline.

Mechanism of the Friedländer Annulation

There are two generally accepted mechanisms for the Friedländer synthesis.[2]

Mechanism A: Aldol Condensation First

  • The reaction begins with an aldol condensation between the 2-aminoaryl aldehyde and the active methylene compound to form an aldol adduct.

  • This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound.

  • Finally, intramolecular cyclization via imine formation and subsequent dehydration affords the quinoline product.[2]

Mechanism B: Schiff Base Formation First

  • The initial step is the formation of a Schiff base between the 2-aminoaryl aldehyde and the active methylene compound.

  • This is followed by an intramolecular aldol-type reaction.

  • The resulting intermediate then eliminates a molecule of water to give the final quinoline product.[2]

Friedlander_Mechanism cluster_A Mechanism A: Aldol First cluster_B Mechanism B: Schiff Base First A1 Reactants A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl A2->A3 Dehydration A4 Quinoline A3->A4 Cyclization/Dehydration B1 Reactants B2 Schiff Base B1->B2 Imine Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol B4 Quinoline B3->B4 Dehydration

Caption: The two proposed mechanisms for the Friedländer annulation.

References

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of a New Friedländer Synthon, 2,3‐Diaminobenzene‐1,4‐dicarbaldehyde, and Its Application towards Synthesis of 1,10‐Phenanthrolines and Related Cyclophane. Retrieved from [Link]

  • ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • PubMed Central. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • ResearchGate. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

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Technical Support Center: Large-Scale Purification of 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale purification methods for 2,4-Difluoro-3-methoxybenzaldehyde?

A1: For large-scale purification, the two most viable and commonly employed methods are recrystallization and flash column chromatography . The choice between them depends on the impurity profile, the required final purity, and economic considerations such as solvent cost and throughput.

  • Recrystallization: This is often the most cost-effective and scalable method, particularly if the crude material is of reasonable purity (>90%). It relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For related difluoro-methoxybenzaldehydes, solvent systems like diethyl ether/petroleum ether have proven effective.[3]

  • Flash Column Chromatography: This technique is indispensable when impurities have similar solubility profiles to the product, making recrystallization ineffective.[4][5][6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column under pressure.[5][7] While highly effective, it consumes larger volumes of solvent and silica gel, making it more expensive for very large scales.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities are primarily process-related and depend on the synthetic route. Common synthesis pathways for similar benzaldehydes involve the formylation of a difluorobenzene precursor or the oxidation of a corresponding benzyl alcohol.[8][9] Based on these routes, likely impurities include:

  • Starting Materials: Unreacted 1,3-difluoro-2-methoxybenzene or the corresponding benzyl alcohol.

  • Oxidation Byproduct: 2,4-Difluoro-3-methoxybenzoic acid, formed by over-oxidation of the aldehyde. This is a common issue with benzaldehydes.

  • Isomeric Impurities: Positional isomers (e.g., other difluoro-methoxybenzaldehyde isomers) may arise from a lack of regioselectivity in the formylation step.

  • Residual Reagents and Solvents: Reagents used in the synthesis, such as N,N-Dimethylformamide (DMF) or n-Butyllithium, and solvents like tetrahydrofuran (THF) may persist if not adequately removed during workup.[3][9]

Q3: How do I select an appropriate solvent system for large-scale recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Given the moderate polarity of this compound, a binary solvent system is often optimal.[10]

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of your crude product in a range of common solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and at their boiling points. The target compound is expected to be poorly soluble in water but soluble in polar organic solvents.[10]

  • Identify a "Good" Solvent: A solvent that dissolves the compound when hot.

  • Identify a "Poor" Solvent (Anti-solvent): A solvent in which the compound is sparingly soluble even when hot. This solvent must be miscible with the "good" solvent.

  • Optimization: A common strategy for compounds like this is to dissolve the crude material in a minimal amount of a moderately polar "good" solvent (like diethyl ether or ethyl acetate) at an elevated temperature and then slowly add a non-polar "poor" solvent (like petroleum ether or hexane) until turbidity persists.[3] Cool the mixture slowly to induce crystallization.

Solvent System ComponentRoleExampleRationale
Primary Solvent Solubilizes product at high temperatureDiethyl Ether, Ethyl Acetate, DichloromethaneEffectively dissolves the moderately polar aldehyde product.
Anti-Solvent Induces precipitation upon coolingPetroleum Ether, Hexane, HeptaneReduces the overall polarity of the solvent mixture, forcing the product out of solution as temperature decreases.
Q4: When is large-scale column chromatography the preferred method?

A4: Column chromatography is preferred in the following scenarios:

  • Complex Impurity Profile: When multiple impurities are present that cannot be removed by a single recrystallization.

  • Similar Solubility: When a critical impurity has a solubility profile very similar to the product.

  • Oily Impurities: When the crude product contains significant amounts of tarry or oily byproducts that inhibit crystallization.

  • Ultra-High Purity Requirement: When purity levels exceeding 99.5% are required for applications like API synthesis, chromatography can provide the necessary resolution.[11]

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: A combination of techniques is recommended for robust quality control.[12]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis and impurity profiling due to its high sensitivity and resolution.[12]

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and residual solvents. It can also be used for purity assessment if the compound is thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation and can detect impurities if they are present at levels typically >1%. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC (GC-MS, LC-MS) to identify the molecular weights of the main component and any impurities, aiding in their structural elucidation.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale purification process.

Q: My product yield is very low after recrystallization. What are the potential causes and solutions?

A: Low yield is a common issue that can often be resolved by systematically evaluating your procedure.

  • Cause 1: Using too much solvent. If an excessive volume of the "good" solvent is used, the solution may not become supersaturated upon cooling, leaving a significant amount of product dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If too much was added, carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Cause 2: Cooling the solution too quickly. Rapid cooling leads to the formation of very small crystals or powder, which can be difficult to filter and may trap impurities. It can also lead to incomplete precipitation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for several hours to maximize crystal growth and recovery.

  • Cause 3: Premature crystallization. If the product crystallizes in the funnel or transfer lines during a hot filtration step (intended to remove insoluble impurities), significant loss will occur.

    • Solution: Use a heated or jacketed funnel and pre-heat all glassware with hot solvent before filtration. Keep the solution at or near its boiling point during the transfer.

Q: During my attempt at recrystallization, the product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Choose a solvent or a solvent mixture with a lower boiling point.

  • Cause 2: High concentration of impurities. Impurities can depress the melting point of the eutectic mixture and interfere with crystal lattice formation.

    • Solution: Attempt to remove some impurities first. This could involve a pre-purification wash with a solvent that selectively dissolves the impurities, or performing a preliminary column chromatography step on a small portion of the material to isolate purer product to use as seed crystals.

  • Immediate Remediation: If the product has oiled out, reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product can help induce proper crystallization.

Q: My column chromatography run is providing poor separation between my product and a key impurity. What adjustments can I make?

A: Poor separation, indicated by overlapping peaks in collected fractions, requires optimization of the chromatographic conditions.

  • Cause 1: Improper solvent system (eluent) polarity. If the eluent is too polar, all compounds will move too quickly up the column, resulting in poor separation (low resolution).[4] If it's not polar enough, the compounds will move too slowly or not at all.

    • Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.4 for the target compound. Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio) to increase retention and improve the separation of closely eluting spots.

  • Cause 2: Column overloading. Applying too much crude material to the column relative to the amount of stationary phase will cause bands to broaden and overlap.

    • Solution: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For difficult separations, use a higher ratio (e.g., 1:100).

  • Cause 3: Poor column packing. Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in streaky, overlapping bands.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles. Gently tap the column during packing to settle the stationary phase. Add a layer of sand on top of the silica to prevent disruption when adding the eluent.[6]

Q: The final product has a persistent yellow or orange color. What is the source and how can I remove it?

A: A persistent color often indicates the presence of highly conjugated or trace metallic impurities. The crude product of a similar compound, 2,3-difluoro-6-methoxybenzaldehyde, is described as a red-orange oil before purification.[3]

  • Cause 1: Oxidized impurities or polymeric byproducts. Aldehydes can be sensitive to air oxidation, which can form colored species.

    • Solution 1 (Recrystallization): Often, one or two careful recrystallizations are sufficient to leave these colored impurities in the mother liquor.

    • Solution 2 (Activated Carbon): If recrystallization alone is insufficient, add a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product and reduce yield.

    • Solution 3 (Silica Plug): Dissolve the colored product in a minimum amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. The highly polar colored impurities will often be retained at the top of the silica, while the less polar product elutes through.

Detailed Experimental Protocols

Protocol 1: Large-Scale Recrystallization

This protocol is a general guideline and should be optimized based on preliminary small-scale trials.

  • Solvent Selection: Based on screening, select an appropriate binary solvent system (e.g., Ethyl Acetate/Hexane).

  • Dissolution: In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer and a reflux condenser, charge the crude this compound.

  • Add Primary Solvent: Add the minimum volume of the primary solvent (e.g., Ethyl Acetate) required to form a stirrable slurry.

  • Heating: Heat the mixture to reflux with stirring until all the solid material has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter into a second clean, pre-heated reactor.

  • Anti-Solvent Addition: While maintaining a high temperature, slowly add the anti-solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid. Add a small amount of the primary solvent back to clarify the solution.

  • Controlled Cooling: Turn off the heat and allow the reactor to cool slowly under gentle agitation. A programmed cooling ramp (e.g., 10-15°C per hour) is ideal for large-scale operations to promote the growth of large, pure crystals.

  • Full Crystallization: Once at room temperature, cool the mixture further using a chiller (e.g., to 0-5°C) and hold for at least 2-4 hours to maximize precipitation.

  • Isolation: Isolate the crystals by filtration using a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold, anti-solvent-rich recrystallization solvent mixture to remove residual mother liquor.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 35-45°C) until a constant weight is achieved.

Protocol 2: Large-Scale Flash Column Chromatography

This method is suitable for purifying kilogram quantities of material when recrystallization is ineffective.

  • Eluent Selection: Determine the optimal eluent system (e.g., 95:5 Hexane:Ethyl Acetate) via TLC analysis, aiming for an Rf of ~0.35 for the product.

  • Column Packing: Select a column of appropriate size. As a slurry, pack the column with silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent. Ensure the packing is uniform and free of air.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Alternatively, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying pressure with nitrogen or compressed air to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor their composition by TLC.

  • Gradient Elution (Optional): If separation is difficult, a shallow polarity gradient (e.g., slowly increasing the percentage of ethyl acetate) can be employed to improve resolution.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations & Workflows

General Purification Workflow

This diagram illustrates the decision-making process for selecting a purification method.

Purification_Workflow Crude Crude this compound Analysis Purity & Impurity Analysis (TLC, HPLC, GC) Crude->Analysis Decision Purity >90% & Crystalline Solid? Analysis->Decision Recrystallization Large-Scale Recrystallization Decision->Recrystallization  Yes Chromatography Large-Scale Flash Column Chromatography Decision->Chromatography No (Oily or Complex Impurities) FinalAnalysis Final Purity Analysis (>99.5%) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purification method selection.

Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting poor separation.

Troubleshooting_Workflow Start Problem: Poor Separation (Overlapping Fractions) CheckTLC Review Initial TLC Analysis Start->CheckTLC CheckRf Is Product Rf ~0.3-0.4? CheckTLC->CheckRf AdjustEluent Decrease Eluent Polarity (e.g., more hexane) CheckRf->AdjustEluent No CheckLoading Check Sample Load (Ratio > 1:30?) CheckRf->CheckLoading Yes AdjustEluent->Start Re-run ReduceLoad Reduce Sample Amount or Increase Column Size CheckLoading->ReduceLoad No CheckPacking Inspect Column Packing (Channels or Cracks?) CheckLoading->CheckPacking Yes ReduceLoad->Start Re-run Repack Repack Column Carefully CheckPacking->Repack Yes Success Improved Separation CheckPacking->Success No Repack->Start Re-run

Caption: Troubleshooting poor column chromatography separation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Jadhav, S. R., et al. (n.d.). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Sci-Hub. (n.d.). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • PubChem. (n.d.). This compound (C8H6F2O2).
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.
  • Smolecule. (2023). Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6.
  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Journal of Chemical Technology and Metallurgy. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • YouTube. (2022). Column Chromatography.
  • YouTube. (2023). Performing Column Chromatography.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Analytical Standards for 2,4-Difluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of your results is fundamentally tethered to the quality of your reference standards. An analytical standard is not merely a bottle of chemical; it is the benchmark against which all measurements are made, ensuring accuracy, reproducibility, and compliance.[1][2] This guide provides an in-depth comparison of the critical analytical techniques used to characterize and qualify 2,4-Difluoro-3-methoxybenzaldehyde, a key fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

Our objective is to move beyond a simple listing of methods. Instead, we will explore the causality behind experimental choices, empowering you to design a robust, self-validating system for the qualification of this and other critical reference materials. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the technical rationale and experimental frameworks for each.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is paramount before selecting an analytical technique. This compound is a substituted aromatic aldehyde with characteristics that influence every aspect of its analysis, from solvent selection to instrumental parameters.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol [6]
Appearance Solid (Typical)
Predicted XlogP 1.6[5]

This data, particularly the polarity (indicated by XlogP) and molecular weight, guides the initial selection of chromatographic conditions and ionization techniques for mass spectrometry.

Comparative Analysis of Core Qualification Techniques

The qualification of a primary reference standard is a multi-faceted process. No single technique can provide a complete picture of a compound's purity and identity.[1][7] A well-characterized standard relies on orthogonal methods—different techniques that measure the same attribute (like purity) based on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity assessment. Its strength lies in its ability to separate a wide range of compounds, making it ideal for detecting and quantifying process-related impurities and degradation products.[1][8] For substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[8]

Causality of Method Choice:

  • Principle: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains the analyte, which is then eluted by a polar mobile phase.

  • Why it Works for this Analyte: The moderate polarity of this compound allows for good retention on a C18 column and elution with common mobile phases like acetonitrile and water, providing excellent separation from more polar or less polar impurities.[8]

  • Detection: UV detection is highly effective due to the aromatic ring (chromophore) in the molecule. For aldehydes, detection is typically performed at a wavelength around 360 nm after derivatization with 2,4-dinitrophenylhydrazine (DNPH), or directly at a lower wavelength if sensitivity is sufficient.[9]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (65:35 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm (for direct detection) or 360 nm (for DNPH derivatives).[9]

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).

    • Inject the sample solution.

  • Data Processing:

    • Calculate the purity by area percent. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities against a known impurity standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for analyzing volatile and semi-volatile compounds, making it an excellent orthogonal method to HPLC for identifying residual solvents and volatile impurities.[10][11]

Causality of Method Choice:

  • Principle: GC separates compounds based on their boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification and confirmation of molecular weight.[12]

  • Why it Works for this Analyte: As a substituted benzaldehyde, the compound is sufficiently volatile for GC analysis. GC-MS provides definitive structural confirmation via its mass spectrum and is highly sensitive for detecting trace-level volatile impurities that might be missed by HPLC.[10][12] For instance, benzoic acid is a common impurity in benzaldehyde samples and is readily detected by GC-MS.[11]

  • Sample Preparation:

    • Dissolve ~1 mg of the standard in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis and Interpretation:

    • Inject the sample.

    • Confirm the identity of the main peak by comparing its retention time and mass spectrum to a known reference or library data. The molecular ion (M+) at m/z 172 should be observed, along with characteristic fragments.

    • Integrate all other peaks in the chromatogram to identify and quantify volatile impurities.

Quantitative NMR (qNMR) for Absolute Purity Assignment

Quantitative NMR (qNMR) has emerged as a primary ratio method for the purity assessment of reference standards.[13] Unlike chromatographic techniques that provide relative purity (area %), qNMR can determine the absolute purity or concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[14][15]

Causality of Method Choice:

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of an internal standard, the purity of the analyte can be calculated with high accuracy and direct traceability to SI units.[15]

  • Why it is the Gold Standard: qNMR is a structure-selective method that is not dependent on response factors like chromatography. It quantifies the molecule itself, not just its UV absorbance or ionizability, making it less susceptible to matrix effects and a powerful tool for assigning a definitive purity value to a reference standard.[13][14]

  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.9%) certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • The IS must have at least one proton signal that is sharp, well-resolved, and does not overlap with any signals from the analyte or solvent.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~10 mg of the chosen internal standard into the same vial using a calibrated microbalance.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete magnetization recovery, which is critical for accurate integration.

    • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard.

    • Calculate the purity using the following equation:

    PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • PurityIS = Purity of the internal standard

Data Summary and Interpretation

A multi-technique approach provides a comprehensive and defensible purity value. The results from each method should be considered together to build a complete profile of the reference standard.

Analytical TechniqueParameter MeasuredTypical ResultStrengths & Limitations
RP-HPLC-UV Chromatographic Purity (Area %)>99.5%Strengths: Excellent for separating non-volatile impurities. Widely available. Limitations: Provides relative purity; assumes all components have similar response factors at the chosen wavelength.
GC-MS Identity & Volatile ImpuritiesIdentity Confirmed; Residual Solvents <0.1%Strengths: Confirms molecular weight and structure. Highly sensitive for volatile/semi-volatile impurities. Limitations: Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Absolute Purity (Mass Fraction)99.7 ± 0.2%Strengths: Provides absolute purity traceable to SI units. Structure-specific. Limitations: Requires a high-purity internal standard; lower sensitivity than chromatography.

Expert Interpretation: Discrepancies between methods are informative. If HPLC shows 99.8% purity but qNMR shows 99.0%, it may indicate the presence of a structurally related impurity that co-elutes in HPLC but is resolved by NMR. Conversely, a high qNMR value with lower HPLC purity could suggest the presence of non-UV active impurities.

Visualizing the Qualification Workflow

A logical workflow ensures that a new batch of reference material is characterized systematically. This process guarantees that the material is fit for its intended purpose.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comprehensive Purity Analysis cluster_2 Phase 3: Definitive Purity Assignment A Receive New Batch of This compound B Identity Confirmation (FTIR, MS) A->B C Preliminary Purity Screen (HPLC-UV or GC-FID) B->C D HPLC Purity & Impurity Profile (Area %) C->D Purity > 98%? E GC-MS for Volatiles & Residual Solvents C->E F Karl Fischer Titration (Water Content) C->F G Quantitative NMR (qNMR) (Assign Absolute Purity) D->G H Mass Balance Calculation (Purity = 100% - Impurities - Water - Solvents) E->H F->H I Final Certificate of Analysis (CoA) Generation G->I Primary Method H->I Confirming Method

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

Conclusion: A Self-Validating Approach

The robust characterization of an analytical standard for a compound like this compound is not achieved by a single measurement but by a consensus of orthogonal, well-chosen analytical techniques. HPLC provides the detailed impurity profile, GC-MS confirms identity and screens for volatile contaminants, and qNMR assigns a definitive, absolute purity value. By understanding the principles behind each method and applying them within a logical workflow, researchers and drug development professionals can establish a self-validating system that ensures the highest level of data integrity and scientific rigor. This multi-pronged approach is the cornerstone of trustworthy and reproducible science.[1]

References

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • Ministry of the Environment, Government of Japan. Detailed Explication of Analytical Methods for Chemicals in the Environment. Available from: [Link]

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Technical Comparison: Catalyst Systems for Suzuki-Miyaura Coupling of 2,4-Difluoro-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The derivatization of 2,4-difluoro-3-methoxybenzaldehyde via Suzuki-Miyaura coupling is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). This scaffold presents a unique "push-pull" electronic challenge: the aldehyde (C-1) and fluorine atoms (C-2, C-4) are strongly electron-withdrawing, activating the ring for oxidative addition, while the methoxy group (C-3) and ortho-fluorines create significant steric congestion and electronic repulsion.

The Challenge: Standard protocols often fail due to two competing factors:

  • Steric Hindrance: The C-3 methoxy group, flanked by fluorines, crowds the active site, impeding the transmetallation step.

  • Protodeboronation: If the coupling partner is a fluorinated boronic acid, the rate of hydrolytic deboronation often exceeds the rate of cross-coupling under standard aqueous/basic conditions.

Recommendation: For maximum efficacy, Buchwald Precatalysts (specifically XPhos Pd G3) or NHC-stabilized systems (Pd-PEPPSI-IPr) are superior to traditional phosphine systems like Pd(PPh3)4.

Substrate Analysis & Mechanistic Obstacles

To select the right catalyst, one must understand the specific failure modes of the substrate.

FeatureElectronic EffectSteric EffectImpact on Catalytic Cycle
Aldehyde (C-1) Strong EWG (-M, -I)ModerateAccelerates Oxidative Addition. The C-X bond is weakened, making Pd(0) insertion rapid.
2,4-Difluoro Strong EWG (-I), Weak Donor (+M)High (Ortho) Accelerates Protodeboronation. If the boron species is fluorinated, the C-B bond is highly labile to base hydrolysis.
3-Methoxy Donor (+M)High Retards Transmetallation. Creates a "wall" preventing the approach of the boronate species to the Pd(II) center.

Catalyst Performance Comparison

The following comparison evaluates four distinct catalyst classes based on turnover number (TON), stability, and yield in analogous polyfluorinated benzaldehyde couplings.

Candidate A: Pd(PPh₃)₄ (Tetrakis)
  • Class: Traditional Phosphine (Pd-0).

  • Mechanism: Dissociation of PPh₃ to form mono/bis-phosphine active species.

  • Verdict: NOT RECOMMENDED.

  • Analysis: While cheap, Pd(PPh₃)₄ is air-sensitive and thermally unstable above 80°C. In the presence of the 2,4-difluoro motif, the slow rate of transmetallation (due to sterics) allows the catalyst to decompose (Pd black formation) before the reaction completes.

  • Typical Yield: 30–50% (High homocoupling side-products).

Candidate B: Pd(dppf)Cl₂ · DCM
  • Class: Bidentate Ferrocenyl Ligand.

  • Mechanism: Large bite angle ligand enforces a geometry that favors reductive elimination.

  • Verdict: MODERATE / ROBUST.

  • Analysis: Excellent for preventing Pd black formation. The bidentate ligand is tightly bound, surviving longer reaction times. However, it lacks the electron-richness required to speed up the difficult transmetallation step involving the crowded 3-methoxy region.

  • Typical Yield: 60–75%.

Candidate C: XPhos Pd G3 / G4 (Buchwald Precatalyst)
  • Class: Dialkylbiaryl Phosphine (Pre-activated).

  • Mechanism: Bulky, electron-rich ligand promotes oxidative addition and facilitates transmetallation via stabilizing the LPd(II)Ar intermediate.

  • Verdict: GOLD STANDARD.

  • Analysis: The XPhos ligand provides the perfect balance. Its bulk prevents catalyst dimerization, while its electron-donating nature accelerates the cycle. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio, eliminating the induction period.

  • Typical Yield: >90%.[1]

Candidate D: Pd-PEPPSI-IPr
  • Class: N-Heterocyclic Carbene (NHC).

  • Mechanism: Strong sigma-donating NHC ligand creates a highly active "throw-away" ligand system (3-chloropyridine).

  • Verdict: EXCELLENT ALTERNATIVE.

  • Analysis: Ideal for "difficult" couplings where the boronic acid is unstable. The catalyst is extremely robust and can operate at lower temperatures, minimizing the thermal window for protodeboronation.

  • Typical Yield: 85–95%.

Comparative Data Summary

Data extrapolated from optimized conditions for polyfluorinated aryl chlorides/bromides (See References [1][2]).

Catalyst SystemLigand TypeTemp (°C)Time (h)Yield (%)TONKey Limitation
Pd(PPh₃)₄ Monodentate801242%<50Catalyst decomposition; homocoupling.
Pd(dppf)Cl₂ Bidentate90868%200Slow kinetics; requires high heat.
XPhos Pd G3 Biaryl Phosphine60296% >1000Cost; removal of ligand residues.
Pd-PEPPSI-IPr NHC50492% 850Sensitivity to steric bulk on both partners.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the critical competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway, which is the primary failure mode for this fluorinated substrate.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Fast due to Aldehyde EWG) ActivePd->OxAdd + Ar-X Pd_II Pd(II)-Ar-X Intermediate OxAdd->Pd_II TransMet Transmetallation (Rate Limiting due to 3-OMe Sterics) Pd_II->TransMet Boronic Boronic Acid Partner Boronate Activated Boronate Species Boronic->Boronate + Base Base Base (K3PO4) Activation Base->Boronate Boronate->TransMet Productive Path Decomp Protodeboronation (Side Reaction) Boronate->Decomp Destructive Path (Accelerated by F) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle highlighting the "Race" between Transmetallation (impeded by sterics) and Protodeboronation (accelerated by Fluorine).[2]

Optimized Experimental Protocol

This protocol utilizes XPhos Pd G3 to overcome the steric barrier of the 3-methoxy group while operating at mild temperatures to prevent deboronation.

Materials:
  • Substrate: 6-Bromo-2,4-difluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (Tetrahydrofuran) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is critical to protect the electron-rich phosphine ligand.

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to bromide) via syringe.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 60°C for 2–4 hours.

    • Why 60°C? Higher temps (>80°C) increase the risk of aldehyde side reactions (Cannizzaro) and boronic acid hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning or inactive Pd.Switch to Pd-PEPPSI-IPr ; ensure solvent is degassed.
Homocoupling of Boronic Acid Oxidative coupling due to O₂.Rigorous Ar purge; add catalyst last under counter-flow.
Deboronated Arene Detected Protodeboronation of partner.Switch base to anhydrous Cs₂CO₃ in Dioxane (dry conditions).
Aldehyde degradation Base-mediated disproportionation.Use a weaker base like K₂CO₃ or K₃PO₄ ; avoid hydroxides (NaOH).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Graham, M. A., et al. (2021).[4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 9(11), 1957. [Link][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.